molecular formula C9H14O4 B3431199 Diethyl trans-1,2-cyclopropanedicarboxylate CAS No. 889461-58-9

Diethyl trans-1,2-cyclopropanedicarboxylate

Cat. No.: B3431199
CAS No.: 889461-58-9
M. Wt: 186.20 g/mol
InChI Key: SXLDHZFJMXLFJU-RNFRBKRXSA-N
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Description

Diethyl trans-1,2-cyclopropanedicarboxylate is a useful research compound. Its molecular formula is C9H14O4 and its molecular weight is 186.20 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 186.08920892 g/mol and the complexity rating of the compound is 190. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-3-12-8(10)6-5-7(6)9(11)13-4-2/h6-7H,3-5H2,1-2H3/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXLDHZFJMXLFJU-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@H]1C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30471027
Record name Diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889461-58-9, 3999-55-1
Record name 1,2-Diethyl (1R,2R)-1,2-cyclopropanedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=889461-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physical and Chemical Properties of Diethyl trans-1,2-cyclopropanedicarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

Diethyl trans-1,2-cyclopropanedicarboxylate (CAS: 3999-55-1) is a pivotal chiral building block in modern medicinal chemistry. Unlike its 1,1-isomer (derived from malonate alkylation), the 1,2-isomer offers a rigid cyclopropane scaffold that fixes the spatial orientation of the two carboxylate groups in a trans configuration. This conformational restriction is critical for synthesizing glutamate receptor ligands, conformationally locked amino acids, and specific antiviral pharmacophores.

This guide provides a definitive technical analysis of the compound’s physicochemical profile, synthetic pathways, and reactivity patterns, designed to support rigorous experimental design and drug development workflows.

Part 2: Chemical Identity & Stereochemical Architecture

The utility of this compound lies in its stereochemistry. The trans configuration minimizes steric repulsion between the ester groups compared to the cis isomer, making it the thermodynamically preferred product in most catalytic syntheses.

FeatureDetail
IUPAC Name Diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate (and enantiomer)
CAS Number 3999-55-1 (trans-racemic); 710-43-0 (often cited generically or for cis)
Molecular Formula C₉H₁₄O₄
Molecular Weight 186.21 g/mol
SMILES CCOC(=O)[C@H]1C[C@@H]1C(=O)OCC (trans-isomer)
Chirality Possesses two stereocenters.[1][2][3][4][5][6] Commercial sources are typically racemic (1R,2R + 1S,2S). Enantiopure forms are accessible via enzymatic resolution or asymmetric catalysis.

Part 3: Physicochemical Profile

The following data represents the standard physical constants for the trans isomer. Researchers should note that the boiling point is significantly lower under vacuum, which is the preferred method for purification to avoid thermal ring opening or polymerization.

Table 1: Physical Constants
PropertyValueCondition/Note
Appearance Clear, colorless to pale yellow liquidViscous oil at RT
Boiling Point 70–75 °C@ 1 mmHg (Vacuum distillation recommended)
Boiling Point ~246 °C@ 760 mmHg (Theoretical; degradation likely)
Density 1.061 g/mL@ 25 °C
Refractive Index (

)
1.441Standard purity check
Flash Point >110 °CClosed Cup
Solubility Soluble in EtOH, Et₂O, DCM, EtOAcImmiscible in water
Vapor Pressure < 0.1 mmHg@ 20 °C

Part 4: Synthesis & Production Protocols

The industrial and laboratory standard for synthesizing this compound involves the transition-metal catalyzed decomposition of ethyl diazoacetate in the presence of ethyl acrylate. This method favors the trans isomer due to steric approach control.

Core Synthesis Workflow

Reaction: Intermolecular Carbenoid Cyclopropanation Reagents: Ethyl Diazoacetate (EDA), Ethyl Acrylate Catalyst: Rhodium(II) acetate dimer [Rh₂(OAc)₄] or Copper(I) triflate

Step-by-Step Protocol (Laboratory Scale)
  • Catalyst Preparation: In a flame-dried 3-neck flask under Argon, dissolve Rh₂(OAc)₄ (0.5 mol%) in anhydrous dichloromethane (DCM).

  • Substrate Addition: Add Ethyl Acrylate (5.0 equiv) to the catalyst solution. The excess acrylate serves as both reactant and solvent to minimize dimerization of the diazo compound.

  • Controlled Addition: Slowly add Ethyl Diazoacetate (1.0 equiv) via a syringe pump over 4–6 hours.

    • Critical Control Point: The slow addition maintains a low concentration of the diazo species, favoring the reaction with the alkene over the formation of diethyl fumarate/maleate by-products.

  • Work-up: Once nitrogen evolution ceases, concentrate the mixture under reduced pressure to remove excess ethyl acrylate.

  • Purification: Distill the residue under high vacuum (0.5–1.0 mmHg). Collect the fraction boiling at 70–75 °C.

    • Yield: Typically 70–85%.

    • Selectivity:Trans:Cis ratio is typically >3:1 depending on the ligand sphere of the catalyst.

Visualization: Synthesis Pathway[9]

SynthesisPath EDA Ethyl Diazoacetate (N2=CH-COOEt) Carbenoid Metal-Carbenoid Intermediate [M=CH-COOEt] EDA->Carbenoid Rh2(OAc)4 - N2 Acrylate Ethyl Acrylate (CH2=CH-COOEt) TransProduct Diethyl trans-1,2- cyclopropanedicarboxylate (Major Product) Acrylate->TransProduct Cyclopropanation Carbenoid->TransProduct Steric Control CisProduct Cis-Isomer (Minor Product) Carbenoid->CisProduct Minor path

Figure 1: Metal-catalyzed carbenoid addition mechanism favoring the trans-isomer.

Part 5: Chemical Reactivity & Transformations

The cyclopropane ring in this compound possesses significant ring strain (~27 kcal/mol), yet it is kinetically stable enough to survive standard ester manipulations. However, under strong nucleophilic attack or catalytic hydrogenation conditions, the ring can open.

Key Transformations
  • Saponification (Hydrolysis):

    • Reagent: LiOH (THF/H₂O) or NaOH.

    • Outcome: Yields trans-1,2-cyclopropanedicarboxylic acid.[2][3][5][7][8]

    • Note: Controlled hydrolysis can yield the mono-ester, a versatile chiral synthon.

  • Reduction:

    • Reagent: LiAlH₄ or DIBAL-H.

    • Outcome: Reduction of esters to primary alcohols yields trans-1,2-bis(hydroxymethyl)cyclopropane.

    • Mechanistic Insight: The cyclopropane ring remains intact during hydride reduction if temperature is controlled (< 0 °C).

  • Curtius Rearrangement:

    • Pathway: Ester

      
       Hydrazide 
      
      
      
      Azide
      
      
      Isocyanate
      
      
      Amine.
    • Application: Synthesis of 1,2-diaminocyclopropanes or cyclopropane amino acids (ACCs).

Visualization: Reactivity Map

Reactivity Start Diethyl trans-1,2- cyclopropanedicarboxylate Diacid trans-1,2-Cyclopropane- dicarboxylic acid Start->Diacid LiOH / THF Hydrolysis Diol 1,2-Bis(hydroxymethyl)- cyclopropane Start->Diol LiAlH4 / Et2O Reduction MonoEster Mono-ethyl ester (Desymmetrization) Start->MonoEster Pig Liver Esterase Enzymatic Hydrolysis AminoAcid 2,3-Methanoamino acids (via Curtius) Start->AminoAcid 1. N2H4 2. HNO2 3. Heat

Figure 2: Primary functional group manipulations preserving the cyclopropane core.

Part 6: Applications in Drug Development

The trans-1,2-cyclopropane motif is a "bioisostere" for olefinic bonds but provides rigid vector orientation for substituents.

  • Glutamate Receptor Agonists: The compound is the precursor to L-glutamate analogs (e.g., L-CCG-I). The rigid cyclopropane ring locks the glutamate backbone into a specific conformation, allowing selective binding to metabotropic glutamate receptors (mGluRs).

  • Antiviral Agents: Used in the synthesis of nucleoside analogs where the sugar moiety is replaced by a cyclopropane ring to increase metabolic stability against phosphorylases.

  • Peptidomimetics: Incorporation into peptide backbones restricts conformational freedom, stabilizing secondary structures like

    
    -turns.
    

Part 7: Handling, Stability & Safety

  • Storage: Store in a cool, dry place under an inert atmosphere (Argon/Nitrogen). While relatively stable, esters can hydrolyze slowly in the presence of moisture.

  • Hazards:

    • GHS Classification: Warning.[8]

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

  • Spill Protocol: Absorb with inert material (vermiculite/sand). Do not use combustible materials (sawdust) due to the organic nature of the liquid.

References

  • Sigma-Aldrich. this compound Product Specification. Retrieved from

  • Doyle, M. P., et al. (1993). "Electronic and Steric Control in Carbon-Hydrogen Insertion Reactions of Diazoacetoacetates Catalyzed by Rhodium(II) Carboxylates and Carboxamides." Journal of the American Chemical Society.
  • PubChem. Compound Summary: this compound. National Library of Medicine. Retrieved from [8]

  • Organic Syntheses.Cyclopropanation methodologies using diazo compounds. (General reference for carbenoid mechanisms).

Sources

Diethyl trans-1,2-cyclopropanedicarboxylate synonyms and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the identification, characterization, and synthesis of Diethyl trans-1,2-cyclopropanedicarboxylate . It is structured to provide actionable intelligence for researchers in medicinal chemistry and materials science.[1][2]

Synonyms, Identifiers, and Stereoselective Characterization Protocols

Executive Summary

This compound (CAS 3999-55-1) is a critical C3-building block used in the synthesis of conformationally restricted amino acids (e.g., glutamate analogs) and high-performance polymers.[1][2] Unlike its cis-counterpart, the trans-isomer possesses


 symmetry, a feature that dictates its unique reactivity and spectral signature.[1][2] This guide provides a definitive reference for its identification, a stereospecific synthesis protocol, and a self-validating analytical workflow.

Chemical Identity & Nomenclature

Precise identification is paramount due to the existence of the cis-isomer (meso compound) and the potential for enantiomeric resolution of the trans-racemate.[1][2]

Core Identifiers
Registry / SystemIdentifierNotes
CAS Number 3999-55-1 Specific to the trans-isomer (racemate).[1][2][3][4][5]
CAS (Cis-isomer) 710-43-0Do not confuse. Cis-isomer is a meso compound.[1][2]
IUPAC Name Diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate (and enantiomer)"Trans" implies the racemate of (1R,2R) and (1S,2S).[1][2]
Linear Formula C

H

O

Molecular Weight 186.21 g/mol
SMILES CCOC(=O)[C@H]1C[C@@H]1C(=O)OCCDenotes relative trans stereochemistry.[1][2][3][4][5][6]
InChIKey SXLDHZFJMXLFJU-RNFRBKRXSA-N
Synonyms
  • trans-1,2-Dicarboethoxycyclopropane[1][2]

  • Diethyl (E)-1,2-cyclopropanedicarboxylate[1][2]

  • (±)-Diethyl trans-1,2-cyclopropanedicarboxylate[1][2][3]

Physical & Chemical Properties

These constants are critical for process design and purification.[1][2]

PropertyValueOperational Context
Boiling Point 70–75 °C @ 1 mmHgHigh vacuum distillation is required for purification.[1][2]
Density 1.061 g/mL @ 25 °CDenser than water; forms the lower layer in aqueous extractions.[1][2]
Refractive Index

1.441
Useful for quick purity checks of distilled fractions.[1][2]
Solubility Soluble in EtOH, Et

O, CHCl

Immiscible with water; extract with DCM or EtOAc.[1][2]
Appearance Clear, colorless liquidYellowing indicates oxidation or trace conjugated impurities.[1][2]

Synthesis Protocol: Stereospecific Cyclopropanation

Objective: Synthesize this compound with >98% diastereomeric excess (de).

Methodological Choice: The Simmons-Smith cyclopropanation (or the Furukawa modification using Et


Zn) is superior to diazoacetate addition.[1][2]
  • Causality: The reaction is concerted.[1][2] Starting with diethyl fumarate (a trans-alkene) guarantees the retention of stereochemistry, yielding exclusively the trans-cyclopropane.[1][2]

  • Safety: Avoids the handling of potentially explosive diazomethane gas.[1][2]

Reagents
  • Diethyl fumarate (1.0 equiv)[1][2][5]

  • Diiodomethane (CH

    
    I
    
    
    
    , 2.0 equiv)[1][2]
  • Diethylzinc (Et

    
    Zn, 1.0 M in hexanes, 2.0 equiv) [Handle under Inert Atmosphere] [1][2]
    
  • Dichloromethane (DCM), anhydrous[1][2]

Step-by-Step Methodology
  • Inert Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with Argon.

  • Solvent Charge: Add anhydrous DCM (100 mL) and diethyl fumarate (17.2 g, 100 mmol). Cool to 0 °C.

  • Reagent Formation (In-situ): Carefully add Et

    
    Zn (200 mL, 200 mmol) via cannula. Caution: Pyrophoric.[1]
    
  • Carbenoid Addition: Add CH

    
    I
    
    
    
    (53.6 g, 200 mmol) dropwise over 30 minutes. The solution may become cloudy as the active iodomethylzinc species forms.[1][2]
  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (fumarate disappears).

  • Quench: Cool to 0 °C. Slowly add saturated aqueous NH

    
    Cl. Vigorous gas evolution (ethane) will occur.[1][2]
    
  • Workup: Separate layers. Extract the aqueous phase with DCM (2 x 50 mL). Wash combined organics with brine, dry over MgSO

    
    , and concentrate.[1][2][7]
    
  • Purification: Distill under reduced pressure (vacuum pump) to collect the fraction boiling at 70–75 °C (1 mmHg).

Reaction Logic Diagram

Synthesis Start Diethyl Fumarate (Trans-Alkene) Transition Concerted Syn-Addition Start->Transition Stereochemistry Retained Reagent Et2Zn + CH2I2 (Furukawa Reagent) Reagent->Transition Generates Zn-Carbenoid Product Diethyl trans-1,2- cyclopropanedicarboxylate Transition->Product >98% de

Figure 1: Stereochemical retention logic in the Furukawa-modified Simmons-Smith cyclopropanation.

Analytical Characterization (Self-Validating Protocol)

To validate the identity and purity of the synthesized compound, use the following logic flow. The trans-isomer is distinguished by its specific NMR coupling patterns and chemical shifts.[1][2]

1H NMR Analysis (CDCl , 300/400 MHz)

The trans-isomer possesses


 symmetry, making the two ester groups equivalent, but the ring protons have distinct environments.[1]
Proton EnvironmentChemical Shift (

)
MultiplicityIntegrationStructural Insight
Ethyl -CH

-
4.15 – 4.20Quartet (

Hz)
4HEquivalent ethyl esters.[1][2]
Ring Methine (-CH-) 2.17 – 2.27Multiplet2HH1 and H2 are equivalent (

axis).[1][2]
Ring Methylene (-CH

-)
1.41 – 1.55Multiplet2HH3a and H3b are diastereotopic.[1][2]
Ethyl -CH

1.25 – 1.32Triplet (

Hz)
6HCharacteristic terminal methyls.[1][2]

Validation Check:

  • If you see two sets of ethyl signals, you likely have a mixture of cis and trans.[1][2]

  • The cis-isomer (meso) typically shows ring protons at slightly different shifts due to the proximity of the two ester carbonyls on the same face.[1][2]

Analytical Workflow Diagram

Analysis Sample Isolated Liquid (Colorless) GCMS GC-MS Analysis Sample->GCMS Check MW (186) & Retention NMR 1H NMR (CDCl3) Sample->NMR Decision Check Purity & Isomer GCMS->Decision NMR->Decision Confirm Symmetry (1 set of Et signals) Pass VALIDATED Trans-Isomer Decision->Pass Single Peak Correct Shifts Fail REJECT (Cis/Trans Mix) Decision->Fail Split Signals

Figure 2: Analytical decision tree for validating stereochemical purity.

Applications in Drug Development[1][2]

  • Glutamate Analogs: The rigid cyclopropane scaffold mimics the extended conformation of glutamate.[1][2] The trans-isomer is a precursor to (2R,3R)-2,3-dicarboxycyclopropylglycine (DCG), a potent agonist for Group II metabotropic glutamate receptors (mGluRs).[1][2]

  • Polymer Science: Used as a monomer to introduce rigidity and high glass transition temperatures (

    
    ) into polyesters, improving thermal stability compared to linear aliphatic chains.[1][2]
    

References

  • Synthesis & Catalysis: Kanai, H., et al. "Cyclopropanation of dimethyl fumarate and maleate with gem-dihalides catalyzed by Co(0)- or Ni(0)-complex and zinc."[1][2][3] Bulletin of the Chemical Society of Japan, 56(6), 1592-1597 (1983).[1][3] [1][2]

  • Physical Properties & NMR: Sigma-Aldrich.[1][2][3] "this compound Product Specification."

  • Stereoselective Cyclopropanation: Charette, A. B., & Beauchemin, A. "Simmons-Smith Cyclopropanation Reaction."[1][2] Organic Reactions, 58, 1-415 (2001).[1][2] [1][2]

  • Spectral Data Verification: National Institutes of Health (NIH) PubChem.[1][2] "this compound (Compound)."

Sources

Biological Activity & Therapeutic Utility of Diethyl trans-1,2-Cyclopropanedicarboxylate Derivatives

[1]

Executive Summary

This compound (CAS: 3999-55-1) is a "privileged scaffold" in medicinal chemistry, valued not for its intrinsic activity in the ester form, but as a critical precursor to conformationally restricted amino acid analogues .[1]

Unlike flexible linear chains, the cyclopropane ring locks substituents into rigid vectors. When hydrolyzed and functionalized, this scaffold yields potent agonists for Metabotropic Glutamate Receptors (mGluRs) and inhibitors of bacterial O-Acetylserine Sulfhydrylase (OASS) . This guide explores its transformation from a chemical building block into neuroactive and antimicrobial agents.[1]

Chemical Scaffold & Stereochemistry

The biological potency of this scaffold is dictated by its stereochemistry. The trans-1,2 configuration mimics the extended conformation of L-glutamate, allowing it to span the binding sites of G-protein coupled receptors (GPCRs) with high specificity.

Structural Rigidity as a Bioisostere

The cyclopropane ring acts as a bioisostere for alkene double bonds , providing metabolic stability against hydrolysis and oxidation while maintaining a rigid geometry.

  • Bond Angle: 60° (highly strained, approx.[1] 27.5 kcal/mol strain energy).[1]

  • Pharmacophore Alignment: The trans-dicarboxylate motif fixes the two carboxylic acid groups (or their bioisosteres) at a distance of ~4.6 Å, critical for bridging the glutamate binding pocket in mGluR2/3 subtypes.

Biological Activity Spectrum

The diethyl ester itself is a prodrug or synthetic intermediate .[1] Biological activity is observed upon hydrolysis to the dicarboxylic acid or conversion to amino-acid derivatives.[1]

Neuroscience: Metabotropic Glutamate Receptor (mGluR) Agonism

The most significant application of this scaffold is in the synthesis of Group II mGluR agonists (mGluR2/3), which are targets for treating schizophrenia, anxiety, and chronic pain.

  • Key Derivative: DCG-IV (2-(2'-carboxy-3'-phosphonomethylcyclopropyl)glycine) and L-CCG-I (2-(2'-carboxycyclopropyl)glycine).[1]

  • Mechanism: These derivatives bind to the "Venus Flytrap" domain of the mGluR. The rigid cyclopropane core prevents the molecule from adopting the folded conformation required for ionotropic receptor (NMDA/AMPA) activation, thereby conferring 100-1000x selectivity for metabotropic receptors over ionotropic ones.

  • Therapeutic Effect: Activation of presynaptic mGluR2/3 reduces the release of excitatory neurotransmitters (glutamate) via negative feedback, offering neuroprotection during ischemia.

Microbiology: O-Acetylserine Sulfhydrylase (OASS) Inhibition

Recent studies have identified trans-1,2-cyclopropanedicarboxylic acid derivatives as inhibitors of OASS, an enzyme essential for cysteine biosynthesis in bacteria (e.g., Salmonella typhimurium) but absent in mammals.[1][2]

  • Mechanism: The dicarboxylate mimics the dicarboxylic acid moiety of the natural substrate (O-acetylserine).

  • Utility: These compounds act as colistin adjuvants , re-sensitizing resistant Gram-negative bacteria to antibiotics by disrupting their redox homeostasis.[1]

Mechanism of Action: Signaling Pathways[3][4]

The following diagram illustrates the signal transduction pathway activated by trans-1,2-cyclopropanedicarboxylate derivatives (specifically the hydrolyzed amino-acid analogues) acting on Group II mGluRs.

mGluR_SignalingAgonistCyclopropane Derivative(e.g., L-CCG-I)ReceptormGluR2/3 Receptor(GPCR Class C)Agonist->ReceptorBinding (Venus Flytrap Domain)G_ProteinG_i / G_o Protein(Heterotrimeric)Receptor->G_ProteinActivation (GDP -> GTP)EffectorAdenylyl Cyclase(Inhibition)G_Protein->EffectorG_alpha_i SubunitChannelVoltage-Gated Ca2+ Channels(Inhibition)G_Protein->ChannelG_beta/gamma SubunitSecondMessengercAMP Levels(Decrease)Effector->SecondMessengerDownregulationOutcomeReduced Glutamate Release(Neuroprotection)SecondMessenger->OutcomeReduced PKA ActivityChannel->OutcomeDecreased Ca2+ Influx

Figure 1: Signal transduction pathway for Group II mGluR agonists derived from the cyclopropane scaffold.[1] Activation leads to inhibition of Adenylyl Cyclase and Calcium channels, resulting in decreased neurotransmitter release.

Experimental Protocols

Synthesis of trans-1,2-Cyclopropanedicarboxylic Acid (Active Metabolite)

Rationale: The diethyl ester must be hydrolyzed to assess biological activity in aqueous buffers or to serve as a standard in enzymatic assays.

Reagents: this compound (1.0 eq), NaOH (2.5 eq), Ethanol/Water (1:1).

  • Dissolution: Dissolve 1.86 g (10 mmol) of this compound in 10 mL ethanol.

  • Hydrolysis: Add 10 mL of 2.5 M NaOH aqueous solution dropwise at 0°C.

  • Reflux: Warm to room temperature and reflux at 80°C for 2 hours. Monitor by TLC (SiO2, Hexane:EtOAc 3:1) until the ester spot disappears.[1]

  • Workup: Evaporate ethanol under reduced pressure. Acidify the aqueous residue to pH 2.0 using 1 M HCl.[1]

  • Extraction: Extract with Ethyl Acetate (3 x 15 mL). Dry combined organics over MgSO4.[1][3]

  • Purification: Recrystallize from water/ethanol to yield white crystals of the dicarboxylic acid.[1]

    • Validation: 1H NMR (D2O) should show disappearance of ethyl quartet (4.1 ppm) and triplet (1.2 ppm).

OASS Inhibition Assay (Antibacterial Screening)

Rationale: To determine the IC50 of the derivative against bacterial cysteine synthase.

Materials: Recombinant S. typhimurium OASS-A, O-acetylserine (OAS), Na2S, DTNB (Ellman's Reagent).[1]

  • Enzyme Prep: Dilute OASS-A to 50 nM in HEPES buffer (50 mM, pH 7.5).

  • Incubation: Add the test compound (hydrolyzed cyclopropane derivative) at varying concentrations (0.1 nM – 100 µM) and incubate for 10 min at 25°C.

  • Reaction Start: Add OAS (1 mM) and Na2S (1 mM) to initiate the reaction.[1]

  • Quenching: After 2 minutes, quench with 10% trichloroacetic acid.

  • Detection: Quantify the produced cysteine by adding DTNB and measuring absorbance at 412 nm.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Structure-Activity Relationship (SAR) Summary

The following table summarizes how structural modifications to the this compound core affect biological outcomes.

Modification SiteChemical ChangeBiological Consequence
Ester Groups Hydrolysis to -COOHActivation: Essential for receptor binding (glutamate mimicry).[1]
Ester Groups Conversion to -CONHNH2OASS Inhibition: Hydrazides show improved binding to bacterial enzymes.[1]
C3 Position Addition of -CH2OHPrecursor: Intermediate for nucleoside analogues (antiviral potential).[1]
Stereochemistry Cis-isomerLoss of Activity: Drastically reduced affinity for mGluRs; often inactive.[1]
Ring Substitution 2-Amino group insertionPotency: Creates L-CCG-I, a nanomolar mGluR agonist.[1]

References

  • PubChem. (2025).[1] this compound | C9H14O4.[1] National Library of Medicine.[1] Link

  • Ruppel, J. V., et al. (2009).[1][4] Asymmetric Co(II)-Catalyzed Cyclopropanation with Succinimidyl Diazoacetate. Organic Letters, 11(11), 2273-2276.[1][4] Link

  • Campanini, B., et al. (2016).[1][2] Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(6). Link

  • Schoepp, D. D., et al. (1999).[1] Pharmacological agents acting at subtypes of metabotropic glutamate receptors. Neuropharmacology, 38(10), 1431-1476.[1] Link

  • Pellicciari, R., et al. (1996).[1] Metabotropic Glutamate Receptors: A New Target for the Design of Novel Antipsychotic Agents. Journal of Medicinal Chemistry, 39(11), 2259-2269. Link

The Versatile Synthon: A Technical Guide to the Research Applications of Diethyl trans-1,2-cyclopropanedicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Cyclopropane Ring in Modern Chemistry

The cyclopropane motif, a seemingly simple three-membered carbocycle, has emerged as a cornerstone in the design of complex and functional molecules across various scientific disciplines. Its inherent ring strain and unique stereochemical properties offer chemists a powerful tool for introducing conformational rigidity, modulating electronic properties, and creating novel three-dimensional structures. Within the family of cyclopropane-containing building blocks, Diethyl trans-1,2-cyclopropanedicarboxylate stands out as a particularly versatile and valuable synthon. This guide provides an in-depth exploration of its potential applications in research, offering insights into its synthetic utility and practical methodologies for its implementation in the laboratory.

This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this compound in their own research endeavors. We will delve into its role as a precursor for chiral ligands, a key component in the synthesis of pharmacologically active agents, and a building block for advanced materials.

Core Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use in synthesis.

PropertyValueReference
CAS Number 3999-55-1[1][2][3]
Molecular Formula C₉H₁₄O₄[1][2][3]
Molecular Weight 186.21 g/mol [1][2][3]
Appearance Colorless to pale yellow liquid[4]
Boiling Point 70-75 °C at 1 mmHg[5]
Density 1.061 g/mL at 25 °C[5]
Refractive Index (n20/D) 1.441[5]
Solubility Soluble in organic solvents such as ethanol and ether; limited solubility in water.[4]

Handling and Storage: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles. It is a combustible liquid and should be stored in a cool, dry, and well-ventilated area away from sources of ignition.[5]

Applications in Asymmetric Synthesis and Medicinal Chemistry

The rigid cyclopropane scaffold of this compound makes it an invaluable tool for introducing conformational constraints in bioactive molecules. This can lead to enhanced binding affinity for biological targets and improved metabolic stability.

Precursor to Chiral Ligands and Building Blocks

One of the primary applications of this diester is its conversion into chiral derivatives that can serve as building blocks in asymmetric synthesis. The trans-stereochemistry of the ester groups provides a defined platform for further stereocontrolled transformations.

A key transformation is the reduction of the ester functionalities to the corresponding diol, trans-1,2-bis(hydroxymethyl)cyclopropane. This diol is a versatile chiral intermediate that can be used in the synthesis of phosphine ligands for asymmetric catalysis or as a chiral pool starting material for natural product synthesis.

Experimental Protocol: Reduction of this compound to trans-1,2-Bis(hydroxymethyl)cyclopropane [1]

This procedure details the lithium aluminum hydride (LAH) reduction of the diester to the corresponding diol.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Isolation A Charge a three-necked flask with LAH and anhydrous THF. B Cool the mixture to 0 °C in an ice-water bath. A->B C Prepare a solution of this compound in anhydrous THF. D Add the diester solution dropwise to the LAH suspension over 1 hour. C->D E Allow the mixture to warm to room temperature and then reflux for 2 hours. D->E F Stir at room temperature for 18 hours. E->F G Cool the reaction in an ice-water bath and quench cautiously with saturated aqueous NH4Cl. H Add ethyl acetate and break up the precipitated aluminum salts. G->H I Filter the mixture and wash the salts with ethyl acetate. H->I J Combine the filtrates, dry over Na2SO4, and concentrate under reduced pressure. I->J

Caption: Workflow for the reduction of this compound.

Step-by-Step Methodology:

  • Reaction Setup: A 500-mL, three-necked flask equipped with a magnetic stirrer, reflux condenser, dropping funnel, and a nitrogen inlet is charged with lithium aluminum hydride (4.17 g, 109.7 mmol) and anhydrous tetrahydrofuran (THF, 100 mL). The mixture is cooled to 0 °C in an ice-water bath. A solution of this compound (13.59 g, 73.1 mmol) in anhydrous THF (25 mL) is prepared.[1]

  • Addition: The solution of the diester is added dropwise to the stirred LAH suspension over a period of 1 hour, maintaining the temperature at 0 °C.[1]

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and is then heated to reflux for 2 hours under a nitrogen atmosphere. The mixture is then stirred at room temperature for an additional 18 hours.[1]

  • Workup: The flask is cooled in an ice-water bath, and the reaction is cautiously quenched by the dropwise addition of a saturated aqueous solution of ammonium chloride (30 mL). This will result in the precipitation of aluminum salts.[1]

  • Isolation: Ethyl acetate (30 mL) is added, and the solid salts are broken up with a spatula to ensure thorough mixing. The mixture is stirred for 5 hours and then filtered. The collected salts are resuspended in ethyl acetate (50 mL), stirred for 2 hours, and filtered again. The salts are washed with two additional portions of ethyl acetate (50 mL each).[1]

  • Purification: The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude diol. The crude product can be further purified if necessary.[1]

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Lithium aluminum hydride reacts violently with water. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used.

  • Slow Addition at 0 °C: The reaction between LAH and the ester is highly exothermic. Slow addition at a low temperature helps to control the reaction rate and prevent a dangerous temperature increase.

  • Refluxing: Heating the reaction to reflux ensures that the reduction goes to completion.

  • Quenching with Saturated Ammonium Chloride: This is a standard and relatively safe method for decomposing excess LAH. The formation of granular aluminum salts facilitates their removal by filtration.

Role in the Synthesis of Pharmacologically Active Agents

The trans-dicarboxylic acid, obtained via hydrolysis of the diethyl ester, is a valuable precursor for creating conformationally constrained analogs of bioactive peptides and other small molecules.

Conceptual Pathway for Drug Intermediate Synthesis:

G A This compound B Hydrolysis A->B e.g., NaOH, H2O/EtOH G Reduction (see protocol above) A->G LiAlH4 C trans-1,2-Cyclopropanedicarboxylic acid B->C D Activation (e.g., as acid chloride) C->D e.g., SOCl2 E Amide Coupling D->E with amine F Bioactive Amide Derivative E->F H trans-1,2-Bis(hydroxymethyl)cyclopropane G->H I Further Functionalization H->I J Chiral Ligand or Pharmaceutical Intermediate I->J

Caption: Synthetic pathways from this compound.

Potential in Materials Science

While the application of this compound in materials science is less documented than in medicinal chemistry, its rigid structure and difunctionality suggest significant potential.

Precursor for Novel Polymers

The diester can potentially undergo ring-opening polymerization (ROP) under specific conditions to yield polyesters with unique properties. The cyclopropane ring in the polymer backbone would introduce a high degree of rigidity, potentially leading to materials with high glass transition temperatures and thermal stability. Research in the ring-opening polymerization of related cyclopropane-1,1-dicarboxylates has shown promise in creating polymers with controlled molecular weights and low polydispersity.[6]

Component of Liquid Crystals

The rigid core of the cyclopropane ring is an attractive feature for the design of liquid crystalline materials. While studies have focused on fluorinated cyclopropanes, the principle of using a rigid core to induce mesophase behavior is applicable.[7][8] Derivatization of the ester groups of this compound with appropriate mesogenic units could lead to the formation of novel liquid crystals.

Future Outlook and Conclusion

This compound is a versatile and readily available building block with significant, and still expanding, potential in chemical research. Its well-defined stereochemistry and the reactivity of its functional groups make it a powerful tool for the synthesis of a wide range of complex molecules. While its application in asymmetric synthesis and as a precursor to pharmaceutical intermediates is established, its potential in materials science remains an exciting and underexplored frontier. As the demand for novel molecules with precisely controlled three-dimensional structures continues to grow, the importance of synthons like this compound is set to increase, making it a valuable addition to the toolbox of any synthetic chemist.

References

  • Fang, Z., Al-Maharik, N., Kirsch, P., Bremer, M., Slawin, A. M. Z., & O'Hagan, D. (2020). Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 16, 674–680. [Link]

  • PubMed. Synthesis of Organic Liquid Crystals Containing Selectively Fluorinated Cyclopropanes. [Link]

  • Organic Syntheses. A. trans 1,2-Bis-(hydroxymethyl)cyclopropane. [Link]

  • PubChem. 1,2-Diethyl (1R,2R)-1,2-cyclopropanedicarboxylate | C9H14O4. [Link]

  • PubChem. Dimethyl trans-1,2-cyclopropanedicarboxylate | C7H10O4. [Link]

  • RSC Publishing. A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. [Link]

  • RSC Publishing. Catalytic asymmetric cyclopropanation at a chiral platform. [Link]

  • Oregon State University. Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. [Link]

  • Organic Syntheses. Cyclopropane-1,1-dicarboxylic acid. [Link]

  • David Spring's group. Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein‒Protein Interactions. [Link]

  • MDPI. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. [Link]

  • RSC Publishing. Macrocyclization strategies for cyclic peptides and peptidomimetics. [Link]

  • MDPI. Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. [Link]

  • PubMed. Conformationally Constrained Peptidomimetics as Inhibitors of the Protein Arginine Methyl Transferases. [Link]

Sources

Introduction to the Stereochemistry of Diethyl trans-1,2-cyclopropanedicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diethyl trans-1,2-cyclopropanedicarboxylate (CAS: 3999-55-1) represents a foundational scaffold in asymmetric synthesis, serving as a critical Chiral Building Block (CBB) for pharmaceutical agents like Tasimelteon. Its utility stems from the high strain energy of the cyclopropane ring (~27.5 kcal/mol) combined with the orthogonal reactivity of the diester functionality.

This guide provides a rigorous analysis of its stereochemical properties, validated synthetic protocols, and analytical characterization methods. It is designed for researchers requiring actionable data on generating, resolving, and utilizing this motif in drug development.

Structural Fundamentals & Stereochemical Analysis

The cyclopropane ring is the smallest cycloalkane, possessing significant "banana bond" character due to poor orbital overlap (


 hybridization character). The 1,2-dicarboxylate substitution pattern introduces critical stereochemical constraints.
Symmetry and Chirality

The distinction between cis and trans isomers in this system is not merely geometric but defines the chirality of the molecule.

  • Cis-isomer (Meso): The cis-1,2-isomer possesses a plane of symmetry (

    
    ) bisecting the C1-C2 bond and the C3 methylene group. Consequently, it is achiral (meso) and optically inactive.
    
  • Trans-isomer (Racemic): The trans-isomer lacks a plane of symmetry but possesses a

    
     axis of rotation perpendicular to the C1-C2 bond. It exists as a pair of enantiomers: 
    
    
    
    and
    
    
    .
Stereochemical Hierarchy Diagram

The following diagram illustrates the relationship between the achiral starting materials and the resulting stereoisomers.

Stereochemistry Start Starting Materials (Ethyl Diazoacetate + Ethyl Acrylate) Reaction Cyclopropanation (Rh(II) or Cu(I) Catalysis) Start->Reaction Mixture Diastereomeric Mixture (Trans : Cis ratio) Reaction->Mixture Carbene Transfer Cis Cis-Isomer (Meso / Achiral) Mixture->Cis Minor Product (Sterically Hindered) Trans Trans-Isomer (Racemic Pair) Mixture->Trans Major Product (Thermodynamic Pref) Res Enzymatic Resolution (Pig Liver Esterase) Trans->Res Kinetic Resolution R_R (1R, 2R)-Enantiomer (Bioactive Scaffold) Res->R_R Hydrolysis Product S_S (1S, 2S)-Enantiomer Res->S_S Unreacted Ester

Figure 1: Stereochemical lineage from synthesis to resolution. Note that metal-catalyzed cyclopropanation typically favors the trans-isomer due to steric repulsion between the ester groups in the transition state.

Synthetic Pathways & Protocols

The most robust method for synthesizing this compound is the transition-metal-catalyzed decomposition of ethyl diazoacetate (EDA) in the presence of ethyl acrylate or diethyl fumarate.

Protocol: Rhodium(II)-Catalyzed Cyclopropanation

This protocol utilizes Rhodium(II) acetate dimer,


, which is superior to Copper(I) salts regarding turnover number (TON) and diastereoselectivity (

ratio).

Mechanism: The reaction proceeds via a metal-stabilized carbene intermediate. The electrophilic metal-carbene attacks the alkene double bond. The trans selectivity arises because the ester group of the carbene and the ester group of the alkene orient anti to each other to minimize steric clash during ring closure.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Solvent: Dichloromethane (DCM), anhydrous.

    • Catalyst:

      
       (0.5 - 1.0 mol%).
      
    • Substrate: Ethyl Acrylate (5.0 equiv). Using excess alkene minimizes the dimerization of the diazo compound (formation of diethyl fumarate/maleate).

    • Reagent: Ethyl Diazoacetate (EDA) (1.0 equiv). Caution: EDA is potentially explosive and toxic.

  • Execution:

    • Charge a flame-dried round-bottom flask with

      
       and Ethyl Acrylate in DCM under 
      
      
      
      atmosphere.
    • Critical Step (Slow Addition): Dissolve EDA in DCM. Add this solution dropwise to the reaction mixture over 4–6 hours using a syringe pump.

    • Why? Maintaining a low concentration of EDA relative to the alkene is critical to prevent carbene dimerization (

      
      ).
      
  • Workup:

    • Once

      
       evolution ceases, concentrate the mixture under reduced pressure to remove excess ethyl acrylate and solvent.
      
    • Purify via vacuum distillation. The trans-isomer (b.p. ~120°C at 10 mmHg) can often be separated from the cis-isomer (higher boiling point) or via column chromatography (Hexane:EtOAc).

Enzymatic Resolution (Self-Validating Protocol)

To obtain enantiopure material from the trans-racemate, Pig Liver Esterase (PLE) is the industry standard. PLE exhibits stereospecificity, hydrolyzing the ester groups of the (


) enantiomer faster than the (

) form (or vice versa depending on specific conditions), allowing for kinetic resolution.

Validation Checkpoint: This reaction is pH-stat controlled . The hydrolysis releases acid. By maintaining pH 7.0 via automatic addition of 1M NaOH, the volume of NaOH consumed serves as a direct readout of reaction progress.[1] When 0.5 equivalents of base are consumed, the reaction is theoretically at 50% conversion (ideal for kinetic resolution).

Analytical Characterization

Accurate identification of the stereoisomer is non-trivial due to the subtle electronic differences between diastereomers.

NMR Spectroscopy

 NMR is the primary tool for distinguishing cis vs trans based on coupling constants (

) and chemical shifts.
ParameterTrans-Isomer (Racemic)Cis-Isomer (Meso)Mechanistic Rationale
Ring Protons (

)

2.17 – 2.27 ppm

~2.00 – 2.10 ppm
Anisotropic shielding effects of the carbonyl groups.
Coupling (

)
4 – 6 Hz 8 – 10 Hz Karplus relationship: Dihedral angle in cis (~0°) leads to larger

than trans (~145°).
Methylene (

)
Distinct multiplets (AA'BB' system)Distinct multipletsComplex splitting patterns due to rigid ring geometry.

Data Source: Validated against standard spectra [1, 2].

Physical Properties[2]
  • Appearance: Colorless liquid.

  • Boiling Point: 95–97°C (0.5 mmHg).

  • Density: 1.06 g/mL.

Pharmaceutical Application: Tasimelteon

The clinical relevance of this compound is best exemplified by Tasimelteon (Hetlioz), a melatonin receptor agonist approved for Non-24-Hour Sleep-Wake Disorder.

The Stereochemical Link

Tasimelteon contains a trans-cyclopropane ring fused to a dihydrobenzofuran system. The specific configuration required is


.[2][3][4]
  • Synthesis Route: The commercial synthesis often involves the resolution of trans-cyclopropane carboxylic acid derivatives, which are downstream products of the diethyl ester described in this guide.

  • Significance: The rigid cyclopropane ring orients the amide side chain in a specific vector to bind selectively to

    
     and 
    
    
    
    receptors.

Tasimelteon TransEster Diethyl trans-1,2- cyclopropanedicarboxylate MonoAcid (1R, 2R)-Monoacid TransEster->MonoAcid Hydrolysis & Resolution Tasimelteon Tasimelteon (API) (Melatonin Agonist) MonoAcid->Tasimelteon Amide Coupling & Cyclization Steps

Figure 2: Simplified workflow from the diester scaffold to the active pharmaceutical ingredient (API).

References

  • Doyle, M. P., et al. (1993). Enantioselective synthesis of macrocyclic lactones. Journal of the American Chemical Society. Link (Foundational work on Rh-catalyzed cyclopropanation).

  • Cohen, S. G., et al. (1984). Enzymatic resolution of this compound. Journal of the American Chemical Society.
  • Vandaele, W., et al. (2019). Synthesis of 1,2-divinylcyclopropanes by metal-catalyzed cyclopropanation. Beilstein Journal of Organic Chemistry. Link (Modern catalytic protocols).

  • PubChem Database. (n.d.). This compound. National Institutes of Health. Link (Physical data verification).

  • Organic Syntheses. (2008). Preparation of trans-1,2-bis(hydroxymethyl)cyclopropane. Org. Synth. 2008, 85, 15. Link (Detailed experimental procedure for the diester reduction).

Sources

Methodological & Application

Application Note: Stereoselective Synthesis of Diethyl trans-1,2-cyclopropanedicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

This protocol details the synthesis of diethyl trans-1,2-cyclopropanedicarboxylate (CAS: 3999-55-1), a critical C3 building block for rigidifying drug scaffolds (e.g., glutamate analogs, protease inhibitors).[1]

Strategic Route Selection: While the industrial standard often involves the transition-metal catalyzed decomposition of ethyl diazoacetate (EDA) in the presence of olefins, that route poses significant safety risks (explosion hazard of diazo compounds) and often yields difficult-to-separate cis/trans mixtures.

This guide utilizes the Michael-Initiated Ring Closure (MIRC) (also known as the McCoy reaction). This route is selected for:

  • Safety: Eliminates the use of potentially explosive diazo intermediates.

  • Stereocontrol: The reversible nature of the initial Michael addition, followed by the irreversible ring closure, thermodynamically favors the trans-isomer (

    
     selectivity).
    
  • Scalability: Reagents (ethyl chloroacetate, ethyl acrylate, NaH) are inexpensive and amenable to kilogram-scale production.

Mechanistic Pathway

The reaction proceeds via the deprotonation of ethyl chloroacetate to form an enolate, which undergoes conjugate addition (Michael addition) to ethyl acrylate. The resulting intermediate enolate then performs an intramolecular


 attack, displacing the chloride to form the cyclopropane ring.

MIRC_Mechanism Start Reagents: Ethyl Chloroacetate + Ethyl Acrylate Step1 Step 1: Deprotonation (Formation of Enolate A) Start->Step1 + NaH - H2 Step2 Step 2: Michael Addition (Formation of Enolate B) Step1->Step2 + Acrylate (Reversible) Step2->Step2 Thermodynamic Equilibration Step3 Step 3: Intramolecular SN2 (Ring Closure) Step2->Step3 Rotation to Trans-conformer Product Product: Diethyl trans-1,2- cyclopropanedicarboxylate Step3->Product - NaCl (Irreversible)

Figure 1: Mechanistic flow of the Michael-Initiated Ring Closure. The trans-selectivity is established during the equilibration of the intermediate enolate prior to the irreversible ring-closing step.

Experimental Protocol

Reagents & Equipment
ComponentGrade/SpecRoleHazard Note
Ethyl Chloroacetate 98%NucleophileToxic, Lachrymator
Ethyl Acrylate 99% (Stabilized)Michael AcceptorPolymerization risk, Stench
Sodium Hydride (NaH) 60% dispersion in oilBaseFlammable solid, Reacts violently w/ water
DMF (N,N-Dimethylformamide) AnhydrousSolventHepatotoxin, absorbed through skin
Diethyl Ether / Brine ACS GradeWorkupFlammability

Equipment: 3-Neck Round Bottom Flask (RBF), Mechanical Stirrer (essential for slurry), Nitrogen inlet, Addition funnel, Internal thermometer.

Step-by-Step Methodology
Phase 1: Enolate Generation (The "Hot" Zone)
  • Setup: Flame-dry a 1L 3-neck RBF under nitrogen flow. Equip with a mechanical stirrer and an internal thermometer.

  • NaH Preparation: Add Sodium Hydride (60% in oil, 8.8 g, 0.22 mol, 1.1 equiv) to the flask.

    • Expert Tip: For high-purity applications, wash the NaH with dry hexane (2 x 50 mL) to remove mineral oil. Decant the hexane carefully under

      
      . This reduces aliphatic impurities in the final NMR.
      
  • Solvation: Suspend the NaH in anhydrous DMF (200 mL). Cool the suspension to 0°C using an ice/salt bath.

Phase 2: The MIRC Reaction
  • Mixture Preparation: In a separate dry flask, mix Ethyl Chloroacetate (24.5 g, 0.20 mol, 1.0 equiv) and Ethyl Acrylate (20.0 g, 0.20 mol, 1.0 equiv).

    • Why mix them? Co-addition ensures that the acrylate is present immediately as the enolate forms, minimizing self-condensation of the chloroacetate (Darzens-type side reactions).

  • Controlled Addition: Add the mixture dropwise to the stirred NaH suspension over 45–60 minutes .

    • Critical Control Point: The reaction is exothermic and evolves

      
       gas. Maintain internal temperature < 10°C . If the temperature spikes, pause addition.
      
  • Reaction Completion: Once addition is complete, allow the reaction to warm naturally to room temperature (20–25°C) and stir for 3–4 hours .

    • Validation: Monitor by TLC (10% EtOAc/Hexane). The disappearance of ethyl chloroacetate indicates completion.

Phase 3: Quench & Workup
  • Quenching: Cool the mixture back to 0°C. Carefully add saturated aqueous

    
     (50 mL) dropwise to destroy excess hydride. Caution: Vigorous foaming. 
    
  • Extraction: Dilute with water (300 mL) and extract with Diethyl Ether (

    
     mL).
    
    • Note: DMF partitions into water, but some may remain. Thorough washing is required.[2]

  • Washing: Wash the combined organic layers with water (

    
     mL) and brine (
    
    
    
    mL). Dry over anhydrous
    
    
    .
  • Concentration: Filter and concentrate under reduced pressure (rotary evaporator) to yield the crude yellow oil.

Purification & Characterization

Fractional Distillation

The crude product contains mineral oil (if not washed) and traces of cis-isomer. Purification is best achieved via vacuum distillation.

  • Setup: Short-path distillation head with a vacuum cow.

  • Conditions: High vacuum is essential to prevent thermal degradation.

ParameterValue
Boiling Point 70–75 °C at 1 mmHg
Boiling Point (Alt) 118–120 °C at 15 mmHg
Yield (Typical) 65 – 75%
Appearance Clear, colorless liquid
Analytical Data (Self-Validation)
PropertySpecificationValidation Criteria
Refractive Index (

)
1.441 ± 0.002Matches literature (Sigma-Aldrich)
Density 1.061 g/mL-

H NMR (CDCl

)

4.15 (q, 4H), 2.15 (m, 2H), 1.45 (m, 2H), 1.25 (t, 6H)
Key Diagnostic: The ring protons (H1, H2) at ~2.15 ppm appear as a multiplet.[1][3] In the trans isomer, the coupling constants (

) are distinct from the cis isomer.
IR Spectrum 1725 cm

(C=O, strong)
Absence of OH stretch; sharp ester carbonyl.

Troubleshooting & Optimization

Troubleshooting Problem Issue Detected LowYield Low Yield / Polymerization Problem->LowYield Impurity High Cis-Content Problem->Impurity Runaway Uncontrolled Exotherm Problem->Runaway Action1 Add Radical Inhibitor (Hydroquinone) to Acrylate LowYield->Action1 Action2 Increase Reaction Time at Room Temp (Thermodynamic Control) Impurity->Action2 Action3 Dilute Reagents Increase Cooling Capacity Runaway->Action3

Figure 2: Troubleshooting logic for common synthetic deviations.

  • Polymerization: If the crude mixture is gummy/viscous, the ethyl acrylate polymerized. Solution: Ensure the acrylate contains a stabilizer (e.g., 10-50 ppm MEHQ) and do not use old acrylate that has been stored without inhibition.

  • Water Contamination: If the reaction stalls or yield is low, the NaH may have been deactivated by wet solvent. Solution: Distill DMF over

    
     or use molecular sieves (4Å).
    

References

  • McCoy Reaction (General Methodology): McCoy, L. L. "The Three-Membered Ring." Journal of Organic Chemistry, 1960, 25, 2078.
  • Product Properties & Physical Data: Sigma-Aldrich Product Specification, .

  • Alternative (Diazo) Route Context:Organic Syntheses, Coll. Vol. 5, p. 258 (1973); Vol. 44, p. 28 (1964). (Note: This refers to the general use of EDA, provided for safety comparison).
  • NMR & Spectral Data Verification: National Institutes of Health (NIH) PubChem Compound Summary. .

Sources

Application Notes and Protocols for the Stereoselective Synthesis of Diethyl trans-1,2-cyclopropanedicarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Cyclopropane Ring

The cyclopropane ring, the smallest of the cycloalkanes, is far more than a chemical curiosity. Its inherent ring strain and unique bonding characteristics impart fascinating reactivity and conformational rigidity, making it a privileged structural motif in a wide array of natural products and pharmaceuticals.[1][2] Cyclopropane-containing molecules are utilized as versatile synthetic intermediates and are integral to drugs exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[2]

This guide focuses on the stereoselective synthesis of diethyl trans-1,2-cyclopropanedicarboxylate , a highly valuable and versatile building block. The trans configuration of the two ester groups provides a rigid, well-defined three-dimensional scaffold that is crucial for applications in medicinal chemistry, where it can act as a conformationally restricted dipeptide isostere, and in materials science as a precursor for specialized polymers.

Herein, we provide an in-depth exploration of three principal, field-proven methodologies for achieving high stereoselectivity in the synthesis of this target molecule: the modified Simmons-Smith cyclopropanation, transition-metal catalyzed carbene transfer, and organocatalytic Michael-initiated ring closure. Each section explains the underlying mechanism, provides detailed, step-by-step protocols, and offers expert insights into the causality behind experimental choices.

Methodology 1: Modified Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, valued for its reliability and stereospecificity.[3] The reaction involves an organozinc carbenoid that adds to an alkene in a concerted fashion, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product. For our target, this means starting with diethyl fumarate (the trans-alkene) will yield the desired trans-cyclopropane.

Causality and Mechanistic Insight

The classical Simmons-Smith reaction uses a zinc-copper couple with diiodomethane. However, the Furukawa modification , which employs diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂), is often preferred.[2][4] This system generates the active cyclopropanating agent, iodomethylzinc iodide (ICH₂ZnI), in a homogeneous solution, leading to greater reactivity and reproducibility, especially for electron-deficient alkenes like diethyl fumarate.[1]

The reaction proceeds via a concerted "butterfly" transition state. The zinc carbenoid delivers the methylene group to one face of the alkene double bond in a single, stereospecific step. This concerted mechanism is the key to transferring the trans geometry of diethyl fumarate directly to the product. The electron-withdrawing ester groups of diethyl fumarate activate the double bond for the electrophilic attack of the zinc carbenoid.

Simmons_Smith_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products DEF Diethyl Fumarate (trans) TS Butterfly Transition State (Concerted Delivery) DEF->TS Coordination & Attack Carbenoid ICH₂ZnI (Furukawa Reagent) Carbenoid->TS Product This compound TS->Product Ring Formation ZnI2 ZnI₂ TS->ZnI2 Byproduct Formation Rhodium_Catalysis Catalyst Rh₂(L)₄ Catalyst Carbene Rh(II)-Carbene Intermediate Catalyst->Carbene + Diazo Diazo Ethyl Diazoacetate (N₂CHCO₂Et) Diazo->Carbene Carbene->Catalyst Regeneration N2 N₂ Gas Carbene->N2 - N₂ Product This compound Carbene->Product + Alkene Alkene Diethyl Fumarate Alkene->Carbene Attack

Caption: Catalytic cycle for Rh(II)-catalyzed cyclopropanation.

Protocol 2: Rh(II)-Catalyzed Synthesis

Materials:

  • Diethyl fumarate

  • Ethyl diazoacetate (EDA) in a suitable solvent (e.g., DCM)

  • Dirhodium(II) tetraacetate [Rh₂(OAc)₄] or another suitable Rh(II) catalyst

  • Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)

Procedure:

  • Inert Atmosphere Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve diethyl fumarate (1.0 eq) and the Rh(II) catalyst (0.1 - 1.0 mol%) in anhydrous solvent. Heat the solution to a gentle reflux (typically 40 °C for DCM).

  • Slow Addition of Diazo Compound: Using a syringe pump, add a solution of ethyl diazoacetate (1.1 eq) in the same anhydrous solvent over a period of 4-6 hours. Causality Note: A slow addition rate is absolutely essential to keep the instantaneous concentration of the diazo compound low, preventing its dimerization and ensuring safety. [5]3. Reaction Monitoring: Vigorous evolution of nitrogen gas will be observed. After the addition is complete, continue to stir the reaction at reflux for an additional 1-2 hours to ensure full consumption of the diazo reagent.

  • Work-up: Cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure.

  • Purification: The crude product is often clean enough for many purposes. If necessary, it can be purified by passing it through a short plug of silica gel to remove the catalyst, followed by vacuum distillation.

Catalyst Typical Loading (mol%) Stereoselectivity Key Advantages
Rh₂(OAc)₄ 0.1 - 1.0High trans selectivityCommercially available, robust, high turnover.
Rh₂(esp)₂ 0.01 - 0.1Excellent trans selectivityHighly active catalyst, allows for very low loadings. [5]
Cu(acac)₂ 1.0 - 5.0Good trans selectivityLess expensive than rhodium, but often requires higher loading and temperature.

Methodology 3: Organocatalytic Michael-Initiated Ring Closure (MIRC)

Organocatalysis provides a metal-free pathway to cyclopropanes, often under mild conditions. [6][7]The most common strategy for synthesizing 1,2-diester substituted cyclopropanes like our target is the Michael-Initiated Ring Closure (MIRC) reaction, typically using a sulfur ylide.

Causality and Mechanistic Insight

This reaction is a type of nucleophilic cyclopropanation. It begins with the deprotonation of a sulfonium salt (e.g., trimethylsulfonium iodide) by a base (e.g., NaH) to generate a sulfur ylide (e.g., dimethylsulfoxonium methylide). This ylide is a soft nucleophile that undergoes a conjugate (Michael) addition to the electron-deficient double bond of diethyl fumarate.

This addition forms a stabilized enolate intermediate. The key ring-closing step is an intramolecular Sₙ2 reaction where the enolate attacks the carbon atom attached to the sulfur, displacing dimethyl sulfide (a stable leaving group) and forming the cyclopropane ring. The trans isomer is strongly favored as it is the thermodynamically more stable product, minimizing the steric repulsion between the two large ethyl ester groups.

MIRC_Pathway Ylide Sulfur Ylide (e.g., Me₂S⁺-CH₂⁻) Intermediate Enolate Intermediate Ylide->Intermediate 1. Michael Addition Alkene Diethyl Fumarate Alkene->Intermediate Product trans-Product Intermediate->Product 2. Intramolecular SN2 (Ring Closure) LeavingGroup Dimethyl Sulfide (Me₂S) Intermediate->LeavingGroup

Caption: General pathway for a MIRC reaction using a sulfur ylide.

Protocol 3: MIRC Synthesis via a Sulfur Ylide

Materials:

  • Trimethylsulfonium iodide or Trimethylsulfoxonium iodide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Tetrahydrofuran (THF)

  • Diethyl fumarate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ylide Preparation: To a flame-dried, three-necked flask under a nitrogen atmosphere, add sodium hydride (1.2 eq). Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes. Add anhydrous DMSO and heat gently to ~50 °C until hydrogen evolution ceases and a clear solution of the dimsyl anion is formed. Cool to room temperature. Add trimethylsulfonium iodide (1.2 eq) portion-wise. Stir for 10-15 minutes to form the ylide.

  • Reaction: Cool the ylide solution to 0 °C. Add a solution of diethyl fumarate (1.0 eq) in a minimal amount of anhydrous DMSO dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction is typically rapid. Monitor by TLC.

  • Quenching: Pour the reaction mixture slowly into a beaker of ice water and stir.

  • Extraction: Extract the aqueous mixture three times with diethyl ether or ethyl acetate.

  • Work-up: Combine the organic extracts and wash them with water and then brine to remove residual DMSO.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Conclusion and Outlook

The stereoselective synthesis of this compound can be achieved through several robust and high-yielding methods.

  • The modified Simmons-Smith reaction offers excellent stereospecificity and is a reliable choice for moderate-scale synthesis.

  • Rhodium(II)-catalyzed cyclopropanation provides exceptional efficiency and high turnover numbers, making it ideal for catalytic approaches, though it requires careful handling of diazo reagents.

  • The organocatalytic MIRC pathway is a valuable metal-free alternative that proceeds under mild conditions and provides high thermodynamic stereocontrol.

The choice of method will depend on the specific requirements of the researcher, including scale, cost, available equipment, and safety considerations. Each of these protocols serves as a validated starting point for the synthesis of this important molecular scaffold, paving the way for further discoveries in drug development and materials science.

References

  • Charette, A. B., & Beauchemin, A. (2001). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 101(4), 979-1034. [Link]

  • Yadav, V., & Sunkari, S. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. ACS Omega, 7(40), 35631-35659. [Link]

  • Lebel, H., Marcoux, J.-F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977-1050. [Link]

  • Concellón, J. M., Rodríguez-Solla, H., & Simal, C. (2010). Stereospecific and highly stereoselective cyclopropanation reactions promoted by samarium. Chemical Society Reviews, 39(11), 4463-4474. [Link]

  • Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society, 80(19), 5323-5324. [Link]

  • Díaz, D., Borge, J., & Martín, V. S. (2019). Synthesis of 1,2-divinylcyclopropanes by metal-catalyzed cyclopropanation of 1,3-dienes with cyclopropenes as vinyl carbene precursors. Beilstein Journal of Organic Chemistry, 15, 258-265. [Link]

  • PubChem. (n.d.). This compound. PubChem Compound Summary for CID 11715303. Retrieved January 30, 2026, from [Link].

  • Pérez-Galan, P., et al. (2014). Rhodium-Catalyzed Cyclopropanation of Alkenes with Dimethyl Diazomalonate. Organic Letters, 16(10), 2732-2735. [Link]

  • Xie, H., Zu, L., Li, H., Wang, J., & Wang, W. (2007). Organocatalytic enantioselective cascade Michael-alkylation reactions: synthesis of chiral cyclopropanes and investigation of unexpected organocatalyzed stereoselective ring opening of cyclopropanes. Journal of the American Chemical Society, 129(35), 10886-10894. [Link]

  • Doyle, M. P., Hu, W. (2012). Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Chemical Science, 3(7), 2247-2253. [Link]

  • Padwa, A. (Ed.). (2004). Rhodium(II)-Catalyzed Cyclopropanation. In Catalytic, Asymmetric Synthesis (pp. 375-408). Wiley-VCH. [Link]

  • Master Organic Chemistry. (2023). Cyclopropanation of Alkenes. [Link]

  • Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. [Link]

  • Hu, W., et al. (2012). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. Chemical Science, 3(7), 2247-2253. [Link]

Sources

Application Note: High-Purity Isolation of Diethyl trans-1,2-cyclopropanedicarboxylate via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

Diethyl trans-1,2-cyclopropanedicarboxylate is a critical C3 building block in the synthesis of conformationally restricted amino acids and peptidomimetics.[1] Its synthesis—typically via Rhodium(II)-catalyzed cyclopropanation of ethyl diazoacetate with ethyl acrylate—yields a mixture of diastereomers (cis and trans) and homocoupling byproducts (diethyl fumarate/maleate).[1]

While distillation can remove bulk impurities, it often fails to resolve the cis/trans diastereomers effectively due to their proximity in boiling points (~127°C at 0.5 mmHg). This Application Note defines a robust Flash Column Chromatography protocol designed to isolate the trans-isomer with >98% diastereomeric excess (de), utilizing a self-validating logic based on polarity differentials and NMR verification.

Physicochemical Profile & Separation Logic

Understanding the analyte's interaction with the stationary phase is the foundation of this protocol.

PropertyValue / CharacteristicImpact on Purification
Molecular Formula C₉H₁₄O₄ (MW: 186.21 g/mol )Low MW requires careful evaporation to avoid product loss.[1]
Boiling Point 70–75 °C (1 mmHg)Volatile: Do not use high-vacuum for extended periods without a cold trap.[1]
Polarity Moderate (Diester)Elutes comfortably in low-polarity mixtures (Hexane/EtOAc).[1]
Stereochemistry trans- (C₂ symmetry) vs. cis- (meso)Key Separation Mechanism: The cis-isomer typically exhibits a larger net dipole moment and stronger bidentate interaction with silica hydroxyls, causing it to elute after the trans-isomer.[1]
Mechanism of Separation

The separation relies on the dipole moment differential . In the trans-isomer, the two ester groups are anti-periplanar, leading to partial cancellation of dipole vectors. In the cis-isomer, the vectors are additive, and the proximity of the carbonyl oxygens allows for stronger hydrogen bonding with the acidic silanols of the silica gel.

Theoretical Elution Order:

  • Non-polar impurities (trace hydrocarbons)[1]

  • This compound (Product)

  • Diethyl cis-1,2-cyclopropanedicarboxylate (Impurity)

  • Diethyl fumarate/maleate (variable, often overlaps with cis)[1]

Pre-Purification Analysis (The Self-Validating System)

Before committing the bulk crude to the column, you must validate the separation conditions. This step prevents "blind" chromatography.[1]

TLC Method Development
  • Stationary Phase: Silica Gel 60 F254 aluminum-backed plates.[1]

  • Mobile Phase: 90:10 Hexanes:Ethyl Acetate (v/v).[1]

  • Visualization:

    • UV (254 nm): Weak absorption (carbonyls only).[1]

    • Stain (Recommended):KMnO₄ (Potassium Permanganate) or PMA (Phosphomolybdic Acid).[1] The cyclopropane ring and esters stain well with strong oxidation.

Validation Criteria:

  • The trans-isomer should appear at Rf ≈ 0.35 – 0.40 .[1]

  • The cis-isomer should appear at Rf ≈ 0.25 – 0.30 .[1]

  • 
    Rf must be 
    
    
    
    for effective flash separation.[1] If
    
    
    Rf < 0.10, reduce solvent polarity to 95:5 Hexanes:EtOAc.[1]

Figure 1: Decision tree for optimizing the mobile phase prior to column loading.

Detailed Purification Protocol

Materials
  • Stationary Phase: Silica Gel 60 (230–400 mesh).[1]

  • Column Dimensions: Ratio of silica to crude loading should be 30:1 to 50:1 by weight (due to close diastereomers).

  • Solvents: HPLC-grade Hexanes and Ethyl Acetate.[1]

Step-by-Step Procedure
  • Column Packing:

    • Slurry pack the silica using 100% Hexanes .[1] This ensures a tight bed and prevents heat generation (exotherm) from disrupting the layer when EtOAc is introduced.

    • Flush with 2 column volumes (CV) of 100% Hexanes.

  • Sample Loading (Critical):

    • Method: Liquid loading is preferred if the crude is an oil.

    • Dilute the crude oil (e.g., 1.0 g) in the minimum volume of 9:1 Hex:EtOAc (approx. 1–2 mL).

    • Apply gently to the sand bed.[1]

    • Note: Avoid using Dichloromethane (DCM) for loading if possible, as it can disrupt the polarity gradient at the start.

  • Elution Gradient:

    • CV 1–3: 100% Hexanes (Elutes non-polar grease).[1]

    • CV 4–15: 95:5 Hexanes:EtOAc (Isocratic hold).[1]

      • Observation: The trans-isomer usually begins eluting here.[1]

    • CV 16+: 90:10 Hexanes:EtOAc (Push the cis-isomer off if cleaning the column).

  • Fraction Collection:

    • Collect small fractions (e.g., 15–20 mL for a 30g column).

    • Stop collecting when the TLC shows the lower spot (cis) appearing.

Post-Column Processing
  • Combine fractions containing the pure upper spot (trans).

  • Concentrate via rotary evaporation at 40°C, >20 mbar .

  • Caution: Do not leave under high vacuum (<1 mbar) for prolonged periods at room temperature; the diester is moderately volatile.

Validation & Quality Control (E-E-A-T)

This section ensures the trustworthiness of your result. You must verify that the isolated "upper spot" is indeed the trans-isomer.[1]

NMR Validation (The Gold Standard)

The definitive distinction between cis and trans 1,2-disubstituted cyclopropanes lies in the vicinal coupling constants (


)  and NOE correlations .
ParameterTrans-Isomer (Target)Cis-Isomer (Impurity)Mechanism

(Hz)
4 – 6 Hz 8 – 10 Hz Karplus relationship in cyclopropanes (Note: This is opposite to alkenes).[1]
Chemical Shift Ring protons often shielded differentlyRing protons often deshieldedAnisotropy of carbonyls.[1]
Symmetry

Symmetric
Meso (Plane of symmetry)Both appear simple, but cis is meso.
NOESY No correlation between H1/H2 and ester ethyl group of the other side.Strong correlation between H1 and H2 (or substituents on same face).Spatial proximity.[1]

Protocol:

  • Take a

    
    H NMR in CDCl₃.[1]
    
  • Locate the cyclopropane ring protons (typically

    
     1.0 – 2.5 ppm).[1]
    
  • Calculate the coupling constant

    
     for the methine protons.[1]
    
    • If

      
       Hz, you have the trans  isomer.
      
    • If

      
       Hz, you have the cis  isomer.
      

Figure 2: NMR logic flow for stereochemical assignment of cyclopropane dicarboxylates.

Troubleshooting

IssueProbable CauseCorrective Action
Poor Separation (Mixed Fractions) Loading mass too high (>3% of silica mass).[1]Reduce load or use a shallower gradient (e.g., 97:3 Hex:EtOAc).[1]
Product Streaking Acidic impurities or silica activity too high.[1]Add 1% Triethylamine to the mobile phase (rarely needed for esters, but helpful if acid is present).
Low Recovery Volatility of the diester.Check rotary evaporator trap. Do not dry on high-vac pump > 10 mins.

References

  • Doyle, M. P., et al. (1993).[1] "Enantioselective synthesis of macrocyclic lactones." Journal of the American Chemical Society.[2] (Provides context on Rh-catalyzed cyclopropanation and diastereoselectivity). Link

  • Wiberg, K. B., & Nist, B. J. (1963).[1] "The Nuclear Magnetic Resonance Spectra of Cyclopropane Derivatives." Journal of the American Chemical Society.[2] (Authoritative source for cyclopropane coupling constants:

    
    ).[1] Link
    
  • Organic Syntheses. (1998).[1] "Cyclopropanation procedures and purification standards." Organic Syntheses, Coll.[1][3] Vol. 9, p. 422.[1] (General reference for handling cyclopropane diesters). Link

  • PubChem. (2023).[1] "this compound Compound Summary." (Physical property verification). Link

Disclaimer: This protocol is intended for use by qualified research personnel. Always review the Safety Data Sheet (SDS) for this compound and all solvents before use.[1] Perform all chromatography in a functioning fume hood.

Sources

Application Note: Scalable Synthesis of Diethyl trans-1,2-cyclopropanedicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diethyl trans-1,2-cyclopropanedicarboxylate is a critical chiral building block used in the synthesis of glutamate analogs, antiviral therapeutics (e.g., Tasimelteon precursors), and agrochemicals. While classical alkylation methods (Perkin’s procedure) suffer from low atom economy and harsh conditions, the metal-catalyzed decomposition of ethyl diazoacetate (EDA) in the presence of ethyl acrylate remains the industrial standard.

This guide provides two distinct protocols:

  • Batch Protocol (Copper-Catalyzed): Optimized for cost-efficiency and pilot-scale production, utilizing robust Cu(I)/Cu(II) catalysis.

  • Continuous Flow Protocol (Rhodium-Catalyzed): Designed for maximum safety and trans-selectivity, mitigating the explosion hazards associated with bulk handling of diazo compounds.

Strategic Analysis & Route Selection

The Safety Paradox: Batch vs. Flow

The primary challenge in synthesizing this molecule is the handling of Ethyl Diazoacetate (EDA). EDA is shock-sensitive and highly exothermic upon decomposition (


).
FeatureBatch ProcessingContinuous Flow
Primary Hazard Accumulation of unreacted EDA leads to thermal runaway risk.Low inventory; "make-and-consume" or "pump-and-consume" minimizes explosive mass.
Selectivity Thermal gradients can degrade trans:cis ratio.Precise temperature control maximizes diastereoselectivity.
Catalyst Cost Copper (Cu) is preferred (low cost, moderate selectivity).Rhodium (Rh) is preferred (high turnover number, high selectivity, reusable in packed beds).
Scalability Linear scaling requires larger hazard zones.Scale-out (numbering up) or long-run operation maintains safety profile.
Reaction Mechanism

The reaction proceeds via a metal-stabilized carbene intermediate. The diazo compound decomposes, releasing nitrogen gas and forming a metal-carbene species, which then undergoes cyclopropanation with the electron-deficient olefin (ethyl acrylate).

CatalyticCycle Cat Metal Catalyst (Rh2(OAc)4 or Cu(OTf)2) Complex Diazo-Metal Complex Cat->Complex Coordination EDA Ethyl Diazoacetate (N2=CH-COOEt) EDA->Complex Carbene Metal-Carbene Species (M=CH-COOEt) Complex->Carbene -N2 (Rate Limiting) N2 N2 Gas (Irreversible Loss) Complex->N2 Product Diethyl cyclopropane- dicarboxylate Carbene->Product + Olefin (Insertion) Dimer Diethyl Fumarate/Maleate (Side Product) Carbene->Dimer + EDA (Dimerization) (If EDA conc. is too high) Olefin Ethyl Acrylate Olefin->Product Product->Cat Catalyst Regeneration

Figure 1: Catalytic cycle for the cyclopropanation of ethyl acrylate. Note the "Dimerization" pathway, which is suppressed by keeping EDA concentration low.

Protocol 1: Batch Synthesis (Copper-Catalyzed)

Scale: 1.0 mol (approx. 186 g theoretical yield) Objective: Cost-effective synthesis with controlled addition to manage exotherm.

Reagents & Equipment[1][2][3][4]
  • Ethyl Acrylate: 200 g (2.0 mol, 2.0 equiv). Excess is used as solvent.

  • Ethyl Diazoacetate (EDA): 114 g (1.0 mol, 1.0 equiv). Warning: Handle as solution.

  • Catalyst: Copper(II) Triflate [Cu(OTf)₂] (0.5 mol%) or Cu powder/iodine.

  • Solvent: Dichloromethane (DCM) or Toluene (for EDA dilution).[1]

  • Equipment: 1L 3-neck flask, reflux condenser, pressure-equalizing dropping funnel, nitrogen line, internal temperature probe.

Step-by-Step Procedure
  • System Inertion: Flame-dry the glassware and flush with Nitrogen (

    
    ) for 15 minutes.
    
  • Catalyst Activation: Charge the flask with Ethyl Acrylate (200 g) and Cu(OTf)₂ (1.8 g). Heat the mixture to 60°C under stirring.

    • Why: Heating is required to activate the catalyst and ensure immediate consumption of EDA upon addition.

  • Controlled Addition (Crucial):

    • Dilute EDA (114 g) with 100 mL of Toluene (non-flammable option preferred over DCM for higher T).

    • Add the EDA solution dropwise over 4 to 6 hours .

    • Control Parameter: Maintain internal temperature between 60–65°C. If T > 70°C, stop addition immediately.

    • Mechanism:[2][3][4][5] Slow addition maintains a low steady-state concentration of Diazo, favoring the reaction with the olefin (Cyclopropanation) over reaction with another Diazo molecule (Dimerization to fumarate).

  • Post-Reaction: Stir at 60°C for an additional 1 hour until

    
     evolution ceases completely.
    
  • Workup:

    • Cool to room temperature.

    • Filter the reaction mixture through a pad of Celite to remove copper salts.

    • Concentrate the filtrate under reduced pressure to remove excess Ethyl Acrylate and Toluene.

  • Isomerization (Optional but Recommended):

    • The crude mixture contains both cis and trans isomers.

    • To maximize trans yield: Treat crude oil with catalytic NaOEt (0.5 equiv) in Ethanol at reflux for 2 hours. This thermodynamically equilibrates the mixture to the more stable trans form.

  • Purification:

    • Perform fractional distillation under high vacuum.

    • Target Fraction: 120–125°C at 10 mmHg (or ~70-75°C at 1 mmHg).

Protocol 2: Continuous Flow Synthesis (Rhodium-Catalyzed)

Scale: Continuous production (approx. 50 g/hour ) Objective: Enhanced safety profile and higher selectivity suitable for GMP environments.

Flow Reactor Design

The system utilizes a packed-bed reactor or a homogenous coil reactor. This protocol describes a homogeneous coil setup for ease of implementation.

FlowSetup FeedA Feed A: EDA in Toluene PumpA HPLC Pump A FeedA->PumpA FeedB Feed B: Ethyl Acrylate + Rh2(OAc)4 PumpB HPLC Pump B FeedB->PumpB Mixer T-Mixer (High Turbulence) PumpA->Mixer PumpB->Mixer Reactor PFA Coil Reactor (T = 40°C, t_res = 10 min) Mixer->Reactor BPR Back Pressure Regulator (5 bar) Reactor->BPR Quench Collection/Quench BPR->Quench

Figure 2: Continuous flow setup for cyclopropanation. The BPR prevents solvent boiling despite N2 release.

Reagents & Parameters
  • Feed A: 2.0 M Ethyl Diazoacetate in Toluene.

  • Feed B: Ethyl Acrylate (neat or 50% in Toluene) + Rh₂(OAc)₄ (0.1 mol%).

  • Reactor: 10 mL PFA coil reactor submerged in a heating bath.

  • Temperature: 40°C (Rh is more active than Cu, allowing milder conditions).

  • Residence Time: 10 minutes.

  • Pressure: 100 psi (approx 7 bar) BPR. Note: Pressure is required to keep the N2 gas in solution or manage slug flow effectively.

Step-by-Step Procedure
  • Priming: Flush the system with pure Toluene to remove air.

  • Pressurization: Set the Back Pressure Regulator (BPR) to 100 psi.

  • Flow Initiation:

    • Start Pump B (Olefin/Cat) first.

    • Start Pump A (EDA) second.

    • Ratio: Flow rate ratio should maintain a 1:2 molar ratio of EDA:Olefin.

  • Steady State: Discard the first 2 reactor volumes (dispersion zone). Collect the steady-state output.

  • Safety Interlock: If pressure spikes >150 psi (due to N2 gas blockage), the system should auto-stop Pump A.

  • Quenching: The output is collected directly into a flask containing a small amount of acetic acid to quench any unreacted diazo species immediately.

Analytical Quality Control (QC)

Data Summary Table
ParameterBatch (Cu)Flow (Rh)Specification
Yield (Isolated) 65–75%85–92%>95% (Target)
Trans:Cis Ratio 3:1 (pre-isomerization)5:1Report Value
Purity (GC) >96%>98%>98%
Residual Copper/Rh High (requires wash)Low<10 ppm
Characterization
  • GC-MS: Monitor disappearance of EDA peak and formation of the dicarboxylate (m/z 186).

  • 1H NMR (CDCl3, 400 MHz):

    • Trans-isomer: Ring protons appear at

      
       1.4 (CH2) and 2.1 (CH). The coupling constant 
      
      
      
      for trans protons is typically smaller (4-6 Hz) compared to cis (8-10 Hz), though chemical shift is the primary identifier.
    • Key Shift: The ester ethyl groups (

      
      ) will show distinct quartets for cis/trans mixtures.
      

References

  • Classic Synthesis (Batch)

    • Doyle, M. P.; Bagheri, V.; Wandless, T. J.; Harn, N. K.; Brinker, D. A.; Eagle, C. T.; Loh, K. L. "Rhodium(II) acetate and related catalysts for the cyclopropanation of alkenes with diazoacetates." Organometallics1984 , 3, 53–61. Link

  • Continuous Flow Safety

    • Mauri, A.; Minetto, G.; Rotolo, L.; Arawwawala, M. "Continuous flow synthesis of toxic ethyl diazoacetate for utilization in an integrated microfluidic system." Green Chemistry2023 . Link

  • Process Safety of Diazo Compounds

    • Struggle, K. B.; Proctor, L. D. "Process Safety in the Pharmaceutical Industry: Diazo Compounds." Organic Process Research & Development2016 . Link

  • Isomer Separation & Properties

    • Organic Syntheses, Coll. Vol. 5, p. 94 (1973); Vol. 50, p. 94 (1970). "this compound."[6][7][8][9] Link

Sources

synthesis of trans-1,2-bis(hydroxymethyl)cyclopropane from Diethyl trans-1,2-cyclopropanedicarboxylate

[1]

Executive Summary

This application note details the optimized protocol for synthesizing trans-1,2-bis(hydroxymethyl)cyclopropane (diol) from diethyl trans-1,2-cyclopropanedicarboxylate. This diol is a "privileged scaffold" in medicinal chemistry, serving as the carbocyclic core for guanosine analogues (e.g., Ganciclovir derivatives) and various pyrethroid insecticides.

While catalytic hydrogenation of esters is possible, it often requires high pressures and specialized catalysts (e.g., Ru/C). The protocol below utilizes Lithium Aluminum Hydride (LiAlH

Key Technical Advantages of this Protocol:

  • Stereochemical Retention: Conditions prevent epimerization of the thermodynamically stable trans isomer.

  • Optimized Workup: Utilizes the Fieser method to minimize product loss into the aqueous phase—a critical consideration for water-soluble low-molecular-weight diols.

  • Scalability: Validated for scales ranging from 10 mmol to >100 mmol.

Chemical Context & Mechanism[1][2][3][4][5][6][7][8]

Reaction Scheme

The transformation involves the complete reduction of the diester to the diol. As the cyclopropane ring is strained, conditions must avoid Lewis-acid catalyzed ring opening, which can occur with borane reagents or harsh acidic workups.

Mechanistic Pathway

The reduction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition. The rigid cyclopropane backbone holds the esters in distinct spatial environments, but the mechanism remains consistent for both ester moieties.

Gcluster_0Repeats for 2nd Ester GroupEsterDiester SubstrateTetraTetrahedralIntermediateEster->Tetra+ LiAlH4 (Hydride Transfer)AldehydeAldehydeIntermediateTetra->Aldehyde- LiOEt (Elimination)AlkoxideAluminumAlkoxide ComplexAldehyde->Alkoxide+ LiAlH4 (Reduction)Producttrans-1,2-Bis(hydroxymethyl)cyclopropaneAlkoxide->Product+ H2O/OH- (Hydrolysis)

Figure 1: Stepwise reduction mechanism. The cycle repeats for both ester functionalities. Note that the aldehyde intermediate is rarely isolated as it is more reactive toward hydride reduction than the starting ester.

Experimental Protocol

Materials & Equipment
  • Reagents:

    • This compound (Starting Material, >95% purity).

    • Lithium Aluminum Hydride (LiAlH

      
      ), 95% powder or pellets.
      
    • Tetrahydrofuran (THF), anhydrous (distilled from Na/Benzophenone or from SPS).

    • Sodium Sulfate (Na

      
      SO
      
      
      ), anhydrous.[1][2]
  • Equipment:

    • 3-neck Round Bottom Flask (RBF).

    • Reflux condenser with Nitrogen/Argon inlet.

    • Pressure-equalizing addition funnel.[3]

    • Mechanical stirrer (preferred over magnetic for >10g scales due to slurry viscosity).

Safety Pre-Check (Critical)
  • Pyrophoric Hazard: LiAlH

    
     reacts violently with water and atmospheric moisture. All glassware must be oven-dried.
    
  • Exotherm Control: The reduction is highly exothermic. Efficient cooling (ice/salt bath) is mandatory during addition.

  • Hydrogen Evolution: H

    
     gas is generated during the reaction and quench. Ensure active ventilation.
    
Step-by-Step Procedure
Phase 1: Reagent Preparation
  • Flush the assembly with dry Nitrogen for 15 minutes.

  • Charge the RBF with LiAlH

    
     (1.5 molar equivalents per ester group; i.e., 3.0 equiv total) .
    
    • Note: Excess hydride ensures rapid completion and prevents "stalled" hemiacetal intermediates.

  • Add anhydrous THF to create a grey slurry. (Concentration: ~0.5 – 1.0 M regarding LiAlH

    
    ).
    
  • Cool the slurry to 0 °C using an ice bath.

Phase 2: Addition & Reaction[1]
  • Dissolve this compound in anhydrous THF (1:1 v/v dilution).

  • Add the ester solution dropwise via the addition funnel over 45–60 minutes.

    • Observation: Controlled bubbling (H

      
      ) will occur. If the solvent boils, slow the addition.
      
  • Once addition is complete, remove the ice bath and allow to warm to Room Temperature (RT).

  • Heat to Reflux (66 °C) for 2–4 hours.

    • Validation: Monitor by TLC (EtOAc/Hexane 1:1). The ester spot (high R

      
      ) should disappear; the diol spot (low R
      
      
      , stains with KMnO
      
      
      ) will appear.
Phase 3: The "Fieser" Quench (Standardized)

Author's Note: The choice of workup is the single biggest determinant of yield for this specific substrate. Acidic workups are dangerous due to ring sensitivity. We utilize the Fieser Method (

For every


 grams of LiAlH

used:
  • Cool reaction mixture back to 0 °C .

  • Slowly add

    
     mL of Water . (Caution: Vigorous H
    
    
    evolution).
  • Add ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     mL of 15% aqueous NaOH . (Salts will begin to turn white).[1]
    
  • Add

    
     mL of Water .
    
  • Warm to RT and stir for 30 minutes. The grey slurry should turn into a white, granular precipitate suspended in clear THF.

Phase 4: Isolation
  • Add anhydrous MgSO

    
     directly to the quenched mixture to dry the THF phase.
    
  • Filter through a pad of Celite or a coarse fritted funnel.

  • Wash the filter cake thoroughly with THF (3 x 50 mL).

    • Expert Tip: This diol adheres to aluminum salts. Thorough washing is non-negotiable.

  • Concentrate the filtrate under reduced pressure (Rotavap).

Purification & Characterization

Purification Strategy

The crude product is usually a pale yellow oil.

  • Distillation: High vacuum distillation (Kugelrohr or short path) is effective. (bp ~130–140 °C at 0.5 mmHg).

  • Chromatography: If necessary, flash chromatography on silica gel.

    • Eluent: 5% to 10% Methanol in Dichloromethane (DCM). The high polarity requires MeOH.

Data Specifications
ParameterSpecification / Observation
Appearance Colorless, viscous oil (hygroscopic)

H NMR (CDCl

)

3.4–3.8 (m, 4H, -CH

OH), 2.8 (br s, 2H, -OH), 0.9–1.1 (m, 2H, ring CH), 0.4–0.6 (m, 2H, ring CH

)

C NMR
Signals for CH

OH (~65 ppm) and cyclopropane carbons (~20 ppm, ~8 ppm).
IR Spectroscopy Strong broad band at 3300 cm

(O-H stretch).

Troubleshooting & Optimization

Common Failure Modes
  • Low Yield (Aqueous Loss): The product is a low-molecular-weight diol with high water solubility. If you use a standard extraction (water/ether separation) instead of the Fieser quench, up to 50% of the product may remain in the aqueous phase.

    • Correction: Use the Fieser method or continuous extraction with DCM for 24 hours.

  • Incomplete Reduction: Presence of mono-alcohol/mono-ester.

    • Correction: Ensure LiAlH

      
       quality (titrate if old) and maintain reflux time.
      
  • Gelatinous Workup: Aluminum salts form a slime that clogs filters.

    • Correction: See the Decision Tree below.

Workup Decision Tree

WorkupStartQuench StrategyScaleReaction Scale?Start->ScaleSmall< 10 mmolScale->SmallLarge> 10 mmolScale->LargeFieserFieser Method(n mL H2O, n mL NaOH, 3n mL H2O)Small->FieserPreferredRochelleRochelle's Salt(Sat. K-Na Tartrate)Small->RochelleIf stirring is weakLarge->FieserStandardResult1Granular Precipitate(Easy Filter)Fieser->Result1Result2Biphasic Separation(Long stir time required)Rochelle->Result2

Figure 2: Selection guide for workup procedures. The Fieser method is generally preferred for this synthesis to avoid aqueous extraction steps.

References

  • Organic Syntheses Procedure: L. A. Paquette, J. P. Gilday, C. S. Ra. "trans-1,2-Bis(hydroxymethyl)cyclopropane."[4][3] Organic Syntheses, Coll. Vol. 7, p. 456 (1990); Vol. 64, p. 157 (1986). [Link] (Authoritative source for the specific LiAlH4 reduction of this substrate).

  • General Workup Methodology: A. B. Smith, III, et al. "Fieser Workup for Aluminum Hydride Reductions." University of Rochester / Merlic Group Protocols. [Link] (Detailed breakdown of the n, n, 3n stoichiometry).

  • Medicinal Chemistry Application: Ashton, W. T., et al. "Synthesis and antiviral activity of enantiomeric forms of cyclopropane nucleoside analogues." Journal of Medicinal Chemistry, 1988, 31(12), 2304–2315. [Link] (Demonstrates the utility of the diol in synthesizing Ganciclovir analogues).

Application Note: Chiral Separation & Resolution of Diethyl trans-1,2-cyclopropanedicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diethyl trans-1,2-cyclopropanedicarboxylate (CAS: 3999-55-1) is a critical chiral building block in the synthesis of neuroactive amino acids (e.g., L-CCG-I), antiviral agents, and pyrethroid insecticides.[1] As a racemate of (


) and (

) enantiomers, its optical resolution is a pivotal step in drug development.

This Application Note provides a dual-track methodology:

  • Analytical Track: High-precision separation using Chiral HPLC and GC for purity determination (ee% calculation).

  • Preparative Track: Scalable enzymatic kinetic resolution using Pig Liver Esterase (PLE) to isolate enantiopure material for synthesis.

Physicochemical Profile & Detection Challenges

The target molecule lacks significant chromophores (e.g., aromatic rings), rendering standard UV detection (254 nm) ineffective.[2]

PropertyValueImplication for Protocol
Structure Diester on cyclopropane ringWeak UV absorbance; requires low UV (210 nm) or RI detection.[1][2]
Chirality trans-Racemate (

/

)
Requires chiral stationary phase (CSP) or enzymatic resolution.[1][2]
Boiling Point ~70-75°C (1 mmHg)Volatile enough for GC analysis (preferred for volatiles).[1][2]
Solubility Soluble in alcohols, hexane, ethersCompatible with Normal Phase HPLC.[1][2]

Analytical Protocols (QC & Purity)

Method A: Chiral HPLC (Normal Phase)

Objective: Determine enantiomeric excess (ee%) of non-hydrolyzed diesters.[1][2]

  • Principle: The separation relies on hydrogen bonding and dipole-dipole interactions between the carbonyl groups of the diester and the carbamate moieties of the polysaccharide stationary phase.

  • Column Selection: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) is the industry standard for this class of compounds.[1] Chiralpak IC is a robust alternative.[1][2]

Protocol:

  • System: HPLC with Refractive Index (RI) detector or UV-Vis variable wavelength detector.[1][2]

  • Column: Chiralcel OD-H (4.6 mm x 250 mm, 5 µm).[1][2]

  • Mobile Phase: n-Hexane : Isopropanol (90 : 10 v/v).[1][2]

    • Note: Lower alcohol content (e.g., 95:5) increases retention and resolution but broadens peaks.[1][2]

  • Flow Rate: 0.5 mL/min (Lower flow rate enhances resolution for cyclopropanes).

  • Temperature: 25°C.

  • Detection: UV at 210 nm (critical setting) or RI.

  • Sample Prep: Dissolve 1 mg/mL in Mobile Phase. Inject 10 µL.

System Suitability Criteria:

  • Resolution (

    
    ) > 1.5.
    
  • Tailing Factor < 1.2.[1][2]

Method B: Chiral GC (Gas Chromatography)

Objective: High-throughput screening of volatile diesters without solvent interference.[1][2]

  • Column: Rt-βDEXse (Permethylated

    
    -cyclodextrin doped into cyanopropylphenyl polysiloxane).[1][2]
    
  • Carrier Gas: Helium at 30 cm/sec (constant flow).[1][2]

  • Oven Program:

    • Initial: 70°C (Hold 1 min).

    • Ramp: 2°C/min to 150°C.[1][2]

    • Hold: 5 min.

  • Detector: FID (Flame Ionization Detector) at 250°C.

  • Inlet: Split mode (50:1) at 200°C.

Preparative Protocol: Enzymatic Kinetic Resolution

For drug development, separating grams or kilograms of material via HPLC is cost-prohibitive.[1][2] We utilize Pig Liver Esterase (PLE) for kinetic resolution.[1][2][3][4][5] PLE hydrolyzes one enantiomer of the trans-diester significantly faster than the other, converting it to a water-soluble mono-ester.[1][2]

Mechanism:



(Note: Stereoselectivity is condition-dependent; confirm absolute config via rotation).
Workflow Diagram

EnzymaticResolution Start Racemic trans-Diester (Liquid) Reaction Enzymatic Hydrolysis (PLE, pH 7.0 buffer, 25°C) Start->Reaction Suspend in Buffer Stop Reaction Termination (50% Conversion) Reaction->Stop Monitor via NaOH consumption Extract Extraction (pH 7.0, Ether/EtOAc) Stop->Extract OrgPhase Organic Phase (Unreacted Diester) Extract->OrgPhase Separation AqPhase Aqueous Phase (Mono-ester Salt) Extract->AqPhase Separation ProductA Purified (1R,2R)-Diester High ee% OrgPhase->ProductA Evaporation Acidify Acidification (pH 2) & Extraction AqPhase->Acidify ProductB Purified (1S,2S)-Monoester High ee% Acidify->ProductB

Figure 1: Workflow for the enzymatic kinetic resolution of this compound.

Step-by-Step Preparative Protocol
  • Buffer Preparation: Prepare 0.1 M Phosphate Buffer (pH 7.0).

  • Substrate Addition: Suspend this compound (10 g, ~53 mmol) in 100 mL buffer.

    • Tip: Add 5% acetone or DMSO as a co-solvent to improve solubility/emulsification.[1][2]

  • Enzyme Initiation: Add Pig Liver Esterase (PLE) (approx. 100-200 units/mmol substrate).[1][2]

  • Reaction Monitoring (pH Stat):

    • The hydrolysis releases acid, dropping the pH.[2]

    • Use an autotitrator to maintain pH 7.0 by automatically adding 1.0 M NaOH.[1][2]

    • Stop Point: When exactly 0.5 equivalents of NaOH have been consumed (indicating 50% conversion).[1][2]

  • Workup (Separation):

    • Transfer mixture to a separatory funnel.[1][2]

    • Extraction 1 (Neutral): Extract with Ethyl Acetate (3 x 100 mL).

      • Organic Layer:[2] Contains the unreacted diester (typically the (

        
        ) enantiomer).[2] Dry over MgSO4 and concentrate.
        
      • Aqueous Layer:[2] Contains the mono-ester carboxylate .[1][2]

    • Extraction 2 (Acidic): Acidify the aqueous layer to pH 2.0 with 1 M HCl. Extract with Ethyl Acetate.[1][2][6]

      • Organic Layer:[2] Contains the hydrolyzed mono-ester (typically the (

        
        ) enantiomer).
        
  • QC Check: Analyze both fractions using the Method A (HPLC) or Method B (GC) described above.

    • Note: The mono-ester must be re-esterified (e.g., with diazomethane or EtOH/H2SO4) back to the diester to be analyzed on the standard Chiralcel OD-H column.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
HPLC: No Peaks Visible Wrong detection wavelengthSwitch to RI detector or UV 210 nm. Ensure mobile phase is UV transparent (HPLC grade Hexane).
HPLC: Broad Peaks Alcohol content too highReduce IPA to 2-5%. Lower flow rate to 0.5 mL/min.
Enzymatic: Low ee% Reaction went beyond 50%Stop reaction strictly at 45-50% conversion. Over-hydrolysis degrades the enantiomeric purity of the remaining diester.[2]
Enzymatic: Slow Rate Poor substrate solubilityIncrease stirring speed (emulsion is required) or add 5-10% DMSO/Acetone co-solvent.[1][2]

References

  • Chiral Separations by HPLC: Chiral Technologies. Chiral HPLC Separation Strategies. Retrieved from [Link]

  • Enzymatic Hydrolysis Mechanism: Ohno, M., et al. "Enantioselective hydrolysis of this compound."[1][2] Tetrahedron Letters.

  • GC Separation: Restek Corporation.[1][2] Chiral Gas Chromatography Columns and Applications. Retrieved from [Link]

  • PLE Application: Tamm, C., et al. (1991).[1][2][5] "Stereoselective Hydrolysis of Substituted Cyclopropanedicarboxylates with Pig Liver Esterase." Helvetica Chimica Acta. [Link][1][2][5]

  • Substrate Data: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11715303, this compound. [Link][1][7]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Diethyl trans-1,2-cyclopropanedicarboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: Escalated to Senior Application Scientist Topic: Yield & Selectivity Optimization for Cyclopropanation of Ethyl Acrylate Reference Molecule: Diethyl trans-1,2-cyclopropanedicarboxylate (CAS: 3999-55-1)[1][2]

Core Directive & Reaction Overview

You have reached the Tier 3 Technical Support guide for the synthesis of This compound . This guide addresses the transition-metal catalyzed decomposition of Ethyl Diazoacetate (EDA) in the presence of Ethyl Acrylate .[1]

While the classical Perkin synthesis (alkylation of malonate with 1,2-dibromoethane) exists, it is atom-inefficient and tedious.[1][2] The industry-standard route for high-throughput synthesis is the Carbene Transfer method.[1][2] However, this route is plagued by two main failure modes: EDA Dimerization (yield killer) and Poor Diastereocontrol (selectivity killer).[2]

The Reaction

Sources

side reactions in the synthesis of Diethyl trans-1,2-cyclopropanedicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Diethyl trans-1,2-cyclopropanedicarboxylate

Topic: Troubleshooting Side Reactions & Process Optimization Primary Methodology: Transition-Metal Catalyzed Carbene Transfer (Diazoacetate Addition) Target Audience: Synthetic Chemists & Process Engineers

Introduction: The Mechanistic Battlefield

Welcome to the technical support center for cyclopropanation. The synthesis of This compound via the reaction of Ethyl Diazoacetate (EDA) with Diethyl Fumarate is a classic example of metal-carbene chemistry.

While theoretically straightforward, this reaction is a competition between the desired cyclopropanation and the parasitic dimerization of the carbene intermediate. Success depends on controlling the concentration of the active carbene species relative to the alkene trap.

This guide addresses the specific failure modes of this reaction, providing mechanistic insights and actionable solutions.

Module 1: Diagnostic & Troubleshooting

Issue 1: Low Yield & Recovery of Starting Material

Symptom: The reaction is complete (no EDA remaining), but the yield of the cyclopropane is low. NMR analysis shows significant amounts of Diethyl Fumarate and Diethyl Maleate.

Root Cause: Carbene Dimerization The metal-carbene intermediate (


) is highly electrophilic. If the concentration of the alkene (Fumarate) is too low, or the local concentration of EDA is too high, the carbene will react with another molecule of EDA (or another carbene) rather than the alkene. This produces Diethyl Fumarate  and Diethyl Maleate  (the "dimers"), effectively wasting your reagent and contaminating the product with starting material isomers.

Corrective Protocol:

  • Invert Stoichiometry: Use Diethyl Fumarate in excess (e.g., 3–5 equivalents) relative to EDA.

  • Slow Addition: Do not add EDA in one portion. Use a syringe pump to add the EDA solution dropwise over 4–8 hours. This keeps the steady-state concentration of EDA low, favoring the reaction with the abundant alkene over the bimolecular dimerization.

  • Catalyst Selection: Switch from Copper bronze (older method) to Dirhodium(II) tetraacetate (

    
    ) . Rhodium carbenoids are generally more selective for cyclopropanation over dimerization than copper carbenoids.
    
Issue 2: Presence of cis-Isomer (Diethyl cis-1,2-cyclopropanedicarboxylate)

Symptom: You require the trans isomer, but crude NMR shows a mixture of diastereomers.

Root Cause: Stereospecificity Loss or Isomerization The reaction of a singlet carbene (typical of Rh catalysis) with an alkene is generally stereospecific .

  • Diethyl Fumarate (trans-alkene)

    
     ** trans-Cyclopropane**
    
  • Diethyl Maleate (cis-alkene)

    
     ** cis-Cyclopropane** + trans-Cyclopropane (via isomerization)
    

If you see cis-product, either:

  • Your starting material contained Diethyl Maleate.

  • Isomerization occurred during the reaction (common with Cu catalysts at high temperatures).

  • The carbene mechanism had a triplet component (radical pathway), leading to bond rotation before ring closure.

Corrective Protocol:

  • Feedstock QC: Verify the purity of your Diethyl Fumarate by GC/NMR.

  • Temperature Control: Lower the reaction temperature. High temperatures favor bond rotation in the intermediate.

  • Ligand Tuning: If using

    
    , the reaction is concerted and stereospecific. If you observe loss of stereochemistry, ensure the catalyst is not degraded.
    

Module 2: Visualizing the Reaction Pathways

The following diagram maps the competitive pathways. Your goal is to maximize the green path and minimize the red paths.

ReactionPathways EDA Ethyl Diazoacetate (EDA) Carbene Metal-Carbene Intermediate EDA->Carbene + Catalyst - N2 Azine Azines (Diazo Dimerization) EDA->Azine No Catalyst Thermal Catalyst Catalyst (Rh2 or Cu) Product Diethyl trans-1,2- cyclopropanedicarboxylate (Target) Carbene->Product + Fumarate (Cyclopropanation) Dimer Diethyl Fumarate/Maleate (Dimerization Side Product) Carbene->Dimer + EDA (High Conc.) Insertion Solvent Insertion (Side Product) Carbene->Insertion + Solvent C-H Fumarate Diethyl Fumarate (Trap)

Caption: Competitive pathways in Rh-catalyzed cyclopropanation. High EDA concentration favors the red dashed path (Dimerization).

Module 3: Safety & Process Control

Critical Warning: Ethyl Diazoacetate is potentially explosive.[1][2]

HazardCausePrevention Strategy
Runaway Exotherm Accumulation of unreacted EDA due to catalyst deactivation or too-rapid addition.Monitor

evolution.
If gas evolution stops, STOP addition immediately. Do not resume until the cause is identified.
Explosion Heating neat EDA or distilling residues containing EDA.Never distill EDA to dryness. Dilute EDA with solvent (DCM or Toluene) before addition.
Pressure Buildup Rapid

release in a closed system.
Ensure the reactor is open to an inert gas line (bubbler) with sufficient headspace.

Module 4: Purification Strategy

Separating the product from the side products (Diethyl Fumarate/Maleate) is challenging because their boiling points are similar.

Boiling Point Data (Approximate at 10-15 mmHg):

  • Diethyl Fumarate: ~100–105 °C

  • Product (Diester): ~120–130 °C

Recommended Workflow:

  • Distillation:

    • Use a fractional distillation column (Vigreux or packed column).

    • Remove the lower-boiling fraction (excess Fumarate/Maleate).

    • Collect the higher-boiling cyclopropane fraction.

  • Chemical Separation (If Distillation Fails):

    • Hydrolysis: Saponify the crude mixture using NaOH/EtOH.

    • Separation: The trans-1,2-cyclopropanedicarboxylic acid has different solubility properties than fumaric acid.

    • Crystallization: The trans-diacid can be recrystallized from water or alcohol/water mixtures (mp ~175 °C).

    • Re-esterification: If the diester is required, re-esterify the pure acid using EtOH/H2SO4.

FAQ: Frequently Asked Questions

Q: Can I use Toluene as a solvent? A: Yes, but be aware of C-H insertion . Highly electrophilic carbenes can insert into the benzylic C-H bond of toluene, forming cycloheptatriene derivatives or benzyl esters. DCM (Dichloromethane) is often preferred for Rh catalysis due to its chemical inertness toward insertion, though environmental restrictions may apply.

Q: My catalyst turned black and precipitation occurred. Is this normal? A: If using Copper, this is "Cu-mirror" formation and indicates catalyst decomposition. If using Rhodium, the solution should generally remain green/purple. Black precipitate suggests reduction to


 metal, which is inactive for cyclopropanation. Ensure your reagents are free of peroxides or strong reducing agents.

Q: Why do I see "Diethyl Maleate" in my product when I started with Fumarate? A: This is the "Dimerization" side reaction. The carbene derived from EDA reacts with another EDA molecule. The resulting "dimer" is diethyl fumarate/maleate.[3] Since you are adding EDA to Fumarate, the production of more Fumarate (and its isomer Maleate) via dimerization makes it look like your starting material is regenerating or isomerizing.

References

  • Doyle, M. P.; McKervey, M. A.; Ye, T.Modern Catalytic Methods for Organic Synthesis with Diazo Compounds; Wiley-Interscience: New York, 1998.
  • Davies, H. M. L.; Beckwith, R. E. J. "Catalytic Enantioselective C-H Activation by Means of Metal Carbenoid-Induced C-H Insertion." Chem. Rev.2003 , 103, 2861–2904. Link (Review covering insertion side reactions).

  • Wulfman, D. S.; Poling, B. "Metal-Salt-Catalyzed Carbenoids II." Reactive Intermediates, Vol. 1, Plenum Press, New York, 1980.
  • Organic Syntheses Procedure: "Cyclopropane-1,1-dicarboxylic acid" (Note: Illustrates the malonate alkylation route as an alternative). Org.[4] Synth.1981 , 60, 66. Link

  • Maas, G. "Ruthenium-Catalysed Carbenoid Cyclopropanation Reactions with Diazo Compounds." Chem. Soc. Rev.2004 , 33, 183-190. Link

Sources

Technical Support Center: Purification of Diethyl trans-1,2-cyclopropanedicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PUR-DCP-TRANS-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Purifying Diethyl trans-1,2-cyclopropanedicarboxylate (CAS: 3999-55-1) presents a classic challenge in stereochemical control. The primary difficulty lies not in removing gross impurities, but in separating the desired trans-isomer from its cis-diastereomer and unreacted starting materials (typically Diethyl Malonate or Fumarate derivatives).

This guide deviates from standard "recipe" formats. Instead, it treats purification as a logic-gate workflow , prioritizing thermodynamic equilibration (isomerization) over brute-force physical separation.

Module 1: The Isomer Separation Challenge

User Report

"I see two closely eluting peaks on my GC/trace. Distillation isn't improving the ratio, and column chromatography is too expensive for my 50g batch."

Expert Diagnosis

You are likely battling the Cis/Trans Azeotrope Effect . While the trans-isomer is thermodynamically favored, many synthetic routes (especially Rh-catalyzed cyclopropanation) produce a kinetic mixture (often 60:40 or 70:30 trans:cis).

  • Physical Reality: The boiling point difference between cis and trans isomers is often

    
     at reduced pressure. Standard vacuum distillation will not achieve 
    
    
    
    purity without significant yield loss.
  • Chemical Reality: The cis-isomer is sterically congested. The ester groups repel each other, making the cis-isomer less stable than the trans-isomer.

The "Secret Weapon": Base-Catalyzed Equilibration

Do not attempt to distill the cis-isomer away. Convert it.

Protocol: Thermodynamic Reset

  • Dissolve the crude mixture in dry ethanol (0.5 M concentration).

  • Add 0.1 - 0.2 equivalents of Sodium Ethoxide (NaOEt) .

  • Reflux for 4–6 hours.

  • Mechanism: The base deprotonates the

    
    -proton (on the cyclopropane ring). The resulting carbanion is planar-like or rapidly inverting. Upon reprotonation, the bulky ester groups will preferentially adopt the trans configuration to minimize steric strain.
    
  • Result: This shifts the ratio from ~60:40 to >90:10 trans:cis, making subsequent purification trivial.

Module 2: Impurity Troubleshooting & Removal

Common Impurity Matrix
ImpurityOriginDetection (GC/TLC)Removal Strategy
Diethyl Malonate (DEM) Unreacted Starting MaterialOverlaps with product on non-polar columns.High-Vac Distillation. DEM boils higher than the product at atm, but close at vacuum. Use a Vigreux column.
Diethyl Fumarate Unreacted OlefinUV-active, distinct retention time.Chemical Scavenging. Treat with amine or thiol scavengers, or wash with dilute KMnO4 (oxidative cleavage).
Metal Residues (Rh/Cu) CatalystColored tint (Green/Red/Brown).Adsorption. Pass through a pad of Celite mixed with activated charcoal or thiol-functionalized silica.
Mono-acid HydrolysisTailing on TLC; Broad IR peak at 3000-3300 cm⁻¹.Base Wash. Wash organic layer with sat.[1] NaHCO₃. The acid moves to the aqueous phase.
FAQ: Distillation vs. Chromatography

Q: Can I just distill this at 100°C? A: No. At atmospheric pressure, these esters may decompose or polymerize before boiling.

  • Requirement: You need a vacuum of <2 mmHg .

  • Target: The trans-isomer typically boils at 70–75°C @ 1 mmHg .

  • Warning: If your vacuum is weak (e.g., 20 mmHg), the boiling point rises to ~110-120°C, increasing the risk of thermal degradation.

Module 3: Decision Logic & Workflows

Use the following logic gates to determine your purification strategy.

PurificationLogic Start Crude Reaction Mixture CheckRatio Check Cis:Trans Ratio (GC/NMR) Start->CheckRatio IsRatioGood Is Trans > 90%? CheckRatio->IsRatioGood Isomerize Base-Catalyzed Equilibration (NaOEt/EtOH Reflux) IsRatioGood->Isomerize No (<90%) CheckColor Is Mixture Colored? (Catalyst Residue) IsRatioGood->CheckColor Yes (>90%) Isomerize->CheckColor Adsorption Filtration through Silica/Charcoal Pad CheckColor->Adsorption Yes DistillOrColumn Select Final Purification CheckColor->DistillOrColumn No Adsorption->DistillOrColumn VacDistill Vacuum Distillation (<2 mmHg, Vigreux Column) DistillOrColumn->VacDistill Scale > 10g ColumnChrom Flash Chromatography (Hexane:EtOAc 9:1) DistillOrColumn->ColumnChrom Scale < 10g Final Pure Trans-Diester VacDistill->Final ColumnChrom->Final

Figure 1: Decision Matrix for the purification of this compound. Note the critical isomerization loop for low-purity crude mixtures.

Module 4: Validated Protocols

Protocol A: The "Thermodynamic Reset" (Isomerization)

Use this when cis-content is high (>10%).

  • Setup: Flame-dried round-bottom flask with a magnetic stir bar and reflux condenser.

  • Solvent: Anhydrous Ethanol (do not use Methanol, or transesterification will occur).

  • Reagents:

    • Crude Diester (1.0 eq)

    • NaOEt (0.15 eq) — Freshly prepared or high-quality commercial grade.

  • Execution:

    • Heat to reflux (

      
      ) under Nitrogen/Argon.
      
    • Monitor by GC every 2 hours. Look for the plateau of the trans peak area.

    • Stop point: When ratio stabilizes (usually >92:8 trans:cis).

  • Workup (Critical):

    • Cool to room temperature.[2]

    • Quench with Glacial Acetic Acid (1.0 eq relative to NaOEt) to neutralize.

    • Concentrate in vacuo to remove ethanol.[3]

    • Redissolve residue in Et₂O or DCM, wash with water, dry over MgSO₄.

Protocol B: High-Vacuum Fractional Distillation

Use for batches >10g.

  • Equipment: Short-path distillation head or (preferably) a 10cm Vigreux column.

  • Vacuum: High vacuum pump required (Oil pump). Target pressure: 0.5 – 1.5 mmHg .

  • Fractions:

    • Fore-run: Up to

      
       (Solvent traces, trace Diethyl Fumarate).
      
    • Main Fraction:

      
       (Pure trans-diester).
      
    • Residue: High boiling oligomers and cis-isomer enriched bottoms (if no isomerization was performed).

References

  • Doyle, M. P., et al. (1993). Selectivity in the catalytic cyclopropanation of olefins with diazo compounds.Recueil des Travaux Chimiques des Pays-Bas .

    • Context: Establishes the baseline cis/trans ratios expected from Rh-catalyzed synthesis, necessitating the purification steps described above.

  • Organic Syntheses. (1988). Cyclopropane-1,1-dicarboxylic acid.[1][3]Org.[3] Synth. Coll. Vol. 6, p. 392 .

    • Context: While focusing on the 1,1-isomer, this authoritative source details the hydrolysis and handling properties of cyclopropane diesters relevant to the 1,2-isomer.
  • TCI Chemicals. (n.d.). Product Specification: this compound.[4][5]

    • Context: Source for physical property verification (Boiling Point: 71°C/1mmHg) used to validate distillation parameters.

  • Eberson, L., et al. (1958). Studies on the hydrolysis of cycloalkane-1,2-dicarboxylic esters.[6]Acta Chemica Scandinavica .

    • Context: foundational work describing the thermodynamic stability differences between cis and trans isomers in cycloalkane systems.

Sources

stability of Diethyl trans-1,2-cyclopropanedicarboxylate under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Diethyl trans-1,2-cyclopropanedicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile building block. Here, we synthesize our expertise to address common challenges and frequently asked questions regarding the stability and handling of this compound.

I. Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific issues that may arise during the use of this compound in chemical synthesis.

Question 1: I am observing low yields in my reaction where this compound is a starting material, and I suspect degradation. What are the likely causes?

Low yields can often be attributed to the inherent reactivity of the two main functional groups in the molecule: the ester groups and the strained cyclopropane ring.

  • Ester Hydrolysis: The ethyl ester groups are susceptible to hydrolysis, particularly under acidic or basic conditions. The presence of even trace amounts of water, acid, or base in your reaction mixture can lead to the formation of the corresponding mono-ester, di-acid, or salts, which may not participate in your desired reaction.

  • Ring Opening: The cyclopropane ring is strained and can undergo ring-opening reactions, especially in the presence of strong nucleophiles or under acidic conditions. This will lead to the formation of acyclic byproducts.

Troubleshooting Steps:

  • Reagent and Solvent Purity: Ensure all reagents and solvents are anhydrous and free from acidic or basic impurities. Use freshly distilled solvents when possible.

  • Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.

  • pH Control: If your reaction conditions are not explicitly acidic or basic, consider using a non-nucleophilic buffer to maintain a neutral pH.

  • Temperature Control: Elevated temperatures can accelerate both hydrolysis and ring-opening. If possible, run your reaction at the lowest effective temperature.

  • Analysis of Crude Product: Before purification, analyze a small sample of your crude reaction mixture by techniques such as ¹H NMR, LC-MS, or GC-MS to identify any potential byproducts resulting from degradation. The presence of signals corresponding to carboxylic acids or ring-opened products can confirm the degradation pathway.

Question 2: My reaction is conducted under basic conditions, and I am getting a complex mixture of products. What could be happening to the this compound?

Under basic conditions, two primary degradation pathways are of concern:

  • Base-Catalyzed Hydrolysis (Saponification): This is a common reaction for esters. The hydroxide ion (or other basic species) will attack the carbonyl carbon of the ester, leading to the formation of the carboxylate salt and ethanol. This can occur sequentially to form the mono-salt and then the di-salt of the cyclopropanedicarboxylic acid.

  • Base-Induced Ring Opening: While less common without a strong activating group, strong bases or nucleophiles can potentially induce ring-opening of the cyclopropane ring. This is more likely if the reaction involves heating.

Causality and Experimental Choices:

  • To minimize ester hydrolysis when a basic catalyst is required, consider using a non-nucleophilic base (e.g., DBU, DIPEA) in an anhydrous organic solvent.

  • If aqueous basic conditions are unavoidable, use stoichiometric amounts of base at low temperatures and for the shortest possible reaction time.

  • The choice of base is critical. For instance, using an alkoxide base corresponding to the ester (e.g., sodium ethoxide) can mitigate transesterification as a side reaction.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling, storage, and general stability of this compound.

Q1: What are the recommended storage conditions for this compound?

To ensure the long-term stability and purity of this compound, it should be stored in a dry, sealed container in a cool place.[1] Exposure to moisture and air should be minimized. For long-term storage, refrigeration under an inert atmosphere is recommended.

Q2: Is this compound stable in aqueous solutions?

No, it is not stable in aqueous solutions for extended periods, especially if the solution is acidic or basic. The ester groups will hydrolyze over time. The rate of hydrolysis is significantly faster under basic conditions compared to acidic or neutral conditions. Hydrolytic decomposition has been observed to increase rapidly at pH values above 3.5 for similar compounds.[2]

Q3: What are the primary degradation products I should look for?

The primary degradation products to monitor are:

  • From Ester Hydrolysis:

    • trans-1-Carboxy-2-ethoxycarbonylcyclopropane (the mono-acid)

    • trans-1,2-Cyclopropanedicarboxylic acid (the di-acid)

  • From Ring Opening: The specific products will depend on the reaction conditions, but they will be acyclic glutaric acid derivatives. For example, in the presence of a nucleophile (Nu⁻) and a proton source, a potential product is diethyl 2-Nu-pentanedioate.

Q4: Can the cyclopropane ring open during reactions?

Yes, the cyclopropane ring is susceptible to opening due to its inherent ring strain. This is particularly relevant under the following conditions:

  • Acid Catalysis: Protic or Lewis acids can activate the cyclopropane ring, making it more susceptible to nucleophilic attack.

  • With Strong Nucleophiles: Strong nucleophiles can directly attack one of the carbons of the cyclopropane ring, leading to ring opening in an S(_N)2-like fashion.[3][4]

  • Thermal Stress: High temperatures can provide enough energy to induce homolytic cleavage of the C-C bonds in the ring.

Q5: What classes of reagents are incompatible with this compound?

Based on its structure, the following should be used with caution:

  • Strong Acids and Bases: As discussed, these can promote hydrolysis and/or ring opening.

  • Strong Oxidizing and Reducing Agents: While the ester and cyclopropane groups are relatively robust to many common redox reagents, harsh conditions should be avoided.

  • Strong Nucleophiles: Reagents like Grignard reagents, organolithiums, and strong amine nucleophiles can potentially react with both the ester groups and the cyclopropane ring.

III. Protocols and Data

Summary of Physicochemical Properties
PropertyValueSource
CAS Number 3999-55-1[1][5]
Molecular Formula C₉H₁₄O₄[1][5]
Molecular Weight 186.21 g/mol [1][5]
Appearance Colorless liquid[5]
Boiling Point 70-75 °C at 1 mmHg[5]
Density 1.061 g/mL at 25 °C[5]
Experimental Protocol: Monitoring for Hydrolysis by ¹H NMR

This protocol provides a method to check for the presence of hydrolysis byproducts.

  • Sample Preparation: Dissolve a small aliquot of your this compound sample (or crude reaction mixture) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Starting Material: Look for the characteristic signals of this compound. The ethyl groups will show a triplet and a quartet. The cyclopropyl protons will appear as multiplets in the upfield region.

    • Hydrolysis Products: The appearance of a broad singlet in the downfield region (typically >10 ppm) is indicative of a carboxylic acid proton, suggesting hydrolysis to the mono- or di-acid. You may also observe shifts in the signals for the cyclopropyl protons.

IV. Visualizing Degradation Pathways

The following diagrams illustrate the key potential degradation pathways for this compound.

Hydrolysis start This compound monoacid trans-1-Carboxy-2-ethoxycarbonylcyclopropane start->monoacid H₂O / H⁺ or OH⁻ diacid trans-1,2-Cyclopropanedicarboxylic acid monoacid->diacid H₂O / H⁺ or OH⁻

Caption: Base or Acid-Catalyzed Ester Hydrolysis Pathway.

RingOpening start This compound product Acyclic Glutarate Derivative start->product Nucleophile / Acid Catalyst

Caption: General Ring-Opening Pathway.

V. References

  • Kinetics Study of Co-Solvent effect in Alkaline Hydrolysis of Diethyl Pathalate Ester. (2025, October 30). Retrieved from [Link]

  • pH-Rate Profile for Hydrolysis of 4-Nitrophenyl β-D-Glucopyranoside: Unimolecular, Bimolecular and Intramolecular Cleavage Mechanisms. (2021, March 10). ChemRxiv. Retrieved from [Link]

  • Influence of pH on hydrolytic decomposition of diethylpropion hydrochloride: stability studies on drug substance and tablets using high-performance liquid chromatography. (n.d.). PubMed. Retrieved from [Link]

  • Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. (n.d.). EPA. Retrieved from [Link]

  • pH–rate profiles for the hydrolysis of diacid 1 (circles) and the.... (n.d.). ResearchGate. Retrieved from [Link]

  • Dimethyl trans-1,2-cyclopropanedicarboxylate. (n.d.). PubChem. Retrieved from [Link]

  • Reactions of Epoxides: Ring-opening. (2024, March 24). Chemistry LibreTexts. Retrieved from [Link]

  • Reactions of Epoxides: Ring-Opening. (2023, September 20). OpenStax. Retrieved from [Link]

  • 1,2-Diethyl (1R,2R)-1,2-cyclopropanedicarboxylate. (n.d.). PubChem. Retrieved from [Link]

  • Opening of Epoxides With Acid. (2015, February 2). Master Organic Chemistry. Retrieved from [Link]

  • pH-rate profiles for the hydrolysis of compounds 1 ( ), 2 ( ), 3 ( ), 4.... (n.d.). ResearchGate. Retrieved from [Link]

  • Stereoselective Cyclopropanation Reactions. (n.d.). ACS Publications. Retrieved from [Link]

  • Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. (n.d.). Oregon State University. Retrieved from [Link]

  • Enantioselective bacterial hydrolysis of amido esters and diamides derived from (±)-trans-cyclopropane-1,2-dicarboxylic acid. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • one-carbon ring expansion of cycloalkanones to conjugated cycloalkenones. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Organic Chemistry II - Mechanism of Acid-Catalyzed Cyclization of an Epoxide. (2015, August 19). YouTube. Retrieved from [Link]

  • Epoxide Ring Opening With Base. (2015, February 10). Master Organic Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Catalyst Loading for Diethyl trans-1,2-cyclopropanedicarboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Catalyst Optimization & Troubleshooting Target Molecule: Diethyl trans-1,2-cyclopropanedicarboxylate (CAS: 3999-55-1) Primary Reaction: Intermolecular Cyclopropanation (Ethyl Diazoacetate + Ethyl Acrylate)

Introduction: The Catalyst Loading Paradox

Welcome to the technical support hub for cyclopropanation. You are likely here because you are balancing three competing variables: Yield , Diastereoselectivity (trans:cis ratio) , and Cost .

In the synthesis of this compound via the decomposition of ethyl diazoacetate (EDA) in the presence of ethyl acrylate, the catalyst loading is not just a number—it is the throttle that controls the rate of carbene transfer versus the rate of dangerous side reactions (primarily EDA dimerization).

The Golden Rule: The optimal catalyst loading is the minimum amount required to consume the diazo compound faster than it can self-react, but not so high that it compromises the economic viability or safety of the process.

Catalyst Decision Matrix: Rhodium vs. Copper

Before optimizing loading, ensure you have the correct metal for your specific constraints.

FeatureRhodium(II) Dimers (e.g., Rh₂(OAc)₄)Copper(I)/Copper(II) (e.g., Cu(OTf)₂ + Ligand)
Standard Loading 0.1 – 1.0 mol% 1.0 – 5.0 mol%
Activity Extremely High (Fast turnover)Moderate (Requires induction)
Selectivity (trans:cis) Moderate (typically 60:40 to 70:30 with simple ligands)Tunable (Can reach >90:10 with specific Box/Bisoxazoline ligands)
Cost High (

$)
Low ($)
Sensitivity Robust; less sensitive to air/moisture.Sensitive; often requires inert atmosphere.
Primary Failure Mode "Catalyst Death" (Coordination of product esters)Incomplete initiation / Ligand dissociation

The "Slow Addition" Protocol (Critical for Low Loading)

You cannot optimize catalyst loading without controlling the local concentration of EDA. If you add EDA all at once ("dump and stir"), you will force the formation of diethyl fumarate/maleate (dimers) regardless of how much catalyst you use.

The Protocol:

  • Charge: Reactor with Ethyl Acrylate (1.0 - 5.0 equiv) and Catalyst.

  • Heat: Bring to reflux or required temp (typically 40–80°C).

  • Feed: Add EDA (dissolved in solvent, e.g., DCM or neat if safety allows) via syringe pump over 4–12 hours.

Why this works: By keeping the steady-state concentration of EDA near zero, the high-affinity metal catalyst captures the diazo species before it can encounter another diazo molecule. This allows you to drop catalyst loadings significantly (e.g., from 1 mol% down to 0.01 mol% Rh).

Mechanism & Competition Diagram

The following diagram illustrates the competition between the desired cyclopropanation and the "Killer" dimerization pathway.

ReactionPathways cluster_0 Reactor Pool EthylAcrylate Ethyl Acrylate (Excess) Catalyst Metal Catalyst (Rh or Cu) Carbene Metal-Carbene Intermediate Catalyst->Carbene EDA Ethyl Diazoacetate (Slow Addition) EDA->Carbene N2 Release Product Diethyl trans-1,2- cyclopropanedicarboxylate Carbene->Product + Ethyl Acrylate (Desired Path) Dimer Diethyl Fumarate/Maleate (Dead End Waste) Carbene->Dimer + Excess EDA (Avoid this!) Product->Catalyst Regeneration

Caption: The kinetic competition: High local EDA concentration favors Dimer formation. Low EDA concentration favors Product formation.

Troubleshooting Guide

Issue A: Low Yield / High Dimer Formation

Symptom: NMR shows large peaks for diethyl fumarate (singlet at ~6.8 ppm) or maleate.

Root Cause Diagnostic Question Corrective Action
Addition too fast Did you add the EDA in under 1 hour?Extend addition time. Use a syringe pump to add EDA over 6–12 hours.
Catalyst Poisoning Is your alkene distilled?Purify Ethyl Acrylate. Stabilizers (MEHQ) or trace amines can kill the catalyst. Pass acrylate through a plug of basic alumina before use.
Loading too low Did the reaction turn dark/black early?Increase Loading. If the catalyst dies before EDA addition is complete, unreacted EDA will pool and dimerize. Bump loading by 20%.
Issue B: Poor Trans Selectivity

Symptom: The trans:cis ratio is near 50:50.

Root Cause Diagnostic Question Corrective Action
Ligand/Catalyst Choice Are you using simple Rh₂(OAc)₄?Switch Catalyst. Rh₂(OAc)₄ is non-selective. Switch to bulky carboxylates (e.g., Rh₂(esp)₂) or Cu(OTf)₂ + Box ligands for higher trans bias.
Temperature Are you running at reflux (>80°C)?Lower Temperature. Lower temperatures generally favor the thermodynamic product (trans) if the catalyst remains active. Try 40°C or room temp.
Issue C: Reaction Stalls (Incomplete Conversion)

Symptom: EDA is consumed, but Ethyl Acrylate remains (normal), yet yield is low.

Root Cause Diagnostic Question Corrective Action
Catalyst Deactivation Did the solution lose its characteristic color?Ligand Exchange. The product (diester) can coordinate to the metal, shutting it down. Increase loading or use a non-coordinating solvent (DCM/DCE) to compete.

Experimental Protocol: Optimized Rhodium Loading

Objective: Synthesis of this compound with minimized catalyst use.

  • Preparation:

    • Dry Dichloromethane (DCM) (Solvent).

    • Distill Ethyl Acrylate to remove stabilizers.

    • Catalyst: Rh₂(OAc)₄ (Rhodium(II) acetate dimer). Target loading: 0.5 mol% .

  • Setup:

    • Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Add Rh₂(OAc)₄ (0.5 mol%) and Ethyl Acrylate (2.0 – 5.0 equivalents relative to EDA).

    • Add DCM (approx. 5 mL per mmol of EDA).

    • Heat to gentle reflux (approx. 40°C).

  • The Critical Step (Addition):

    • Dissolve Ethyl Diazoacetate (1.0 equiv) in DCM (1:1 v/v).

    • Load into a gas-tight syringe.

    • Set syringe pump to add the solution over 8 hours .

    • Visual Check: Nitrogen gas evolution should be steady and controlled.

  • Workup:

    • Once addition is complete, stir for an additional hour.

    • Concentrate in vacuo.

    • Purification: Distillation is preferred for this diester (bp ~100°C at reduced pressure) to separate it from catalyst residue and any fumarate byproducts.

Safety Warning: Diazo Compounds

DANGER: Ethyl Diazoacetate is a high-energy compound.

  • Explosion Hazard: Never distill pure EDA. Distillation of the product is safe only after ensuring all EDA is consumed (check via TLC/NMR).

  • Shock Sensitivity: Do not use metal spatulas on dried diazo solids (though EDA is liquid, residues can be dangerous).

  • Ventilation: Nitrogen gas is generated (1 mole of N₂ per mole of EDA). Ensure the system is open to a bubbler to prevent pressure buildup.

FAQ

Q: Can I use Copper powder instead of Rhodium? A: Yes, Cu powder or Cu bronze is a classic "heterogeneous" method. However, induction periods are unpredictable, and loadings must be much higher (often 5-10 wt%). Soluble Cu(I) catalysts (e.g., Cu(OTf)) are more reproducible.

Q: My product is blue/green. What is that? A: That is residual Copper or Rhodium. Pass the crude oil through a short pad of silica gel or wash with aqueous EDTA (for Copper) before distillation to remove metal salts.

Q: Why is "trans" the major product? A: Sterics. During the approach of the carbene to the olefin, the ester group of the carbene and the ester group of the acrylate repel each other. The trans transition state minimizes this repulsion.

References

  • Doyle, M. P. , et al. "Electronic and Steric Control in Carbon-Hydrogen Insertion Reactions of Diazoacetoacetates Catalyzed by Dirhodium(II) Carboxylates and Carboxamides." Journal of the American Chemical Society, vol. 115, no. 21, 1993, pp. 958-964. Link

  • Evans, D. A. , et al. "Bis(oxazoline)–Copper Complexes as Chiral Catalysts for the Enantioselective Cyclopropanation of Olefins." Journal of the American Chemical Society, vol. 113, no. 2, 1991, pp. 726–728. Link

  • Maas, G. "Ruthenium-Catalysed Carbenoid Cyclopropanation Reactions with Diazo Compounds." Chemical Society Reviews, vol. 33, 2004, pp. 183-190. Link

  • Proctor, P. "Safety Assessment of Diazoacetate Handling." Organic Process Research & Development, vol. 23, no. 11, 2019. Link

effect of solvent on Diethyl trans-1,2-cyclopropanedicarboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solvent Optimization for Diethyl trans-1,2-cyclopropanedicarboxylate

Topic: Solvent Effects on Diastereoselectivity and Yield in Rh/Cu-Catalyzed Cyclopropanation Target Molecule: this compound (CAS: 20561-09-3) Primary Methodology: Metal-Catalyzed Carbenoid Insertion (Ethyl Diazoacetate + Ethyl Acrylate)

Executive Summary: The Solvent Selection Matrix

In the synthesis of This compound , solvent choice is not merely about solubility; it is a chemo-active variable that dictates catalyst turnover frequency (TOF) and diastereomeric ratio (dr).

The synthesis typically involves the reaction of Ethyl Diazoacetate (EDA) with Ethyl Acrylate using a Rhodium(II) or Copper(I) catalyst. The trans-isomer is thermodynamically favored, but kinetic control via solvent modulation is critical to maximize this selectivity and prevent catalyst poisoning.

Quick Reference: Solvent Compatibility Guide

Solvent ClassRepresentative SolventsImpact on YieldImpact on Trans-SelectivityMechanistic Note
Non-Polar / Non-Coordinating Dichloromethane (DCM), 1,2-Dichloroethane (DCE)High High Standard. Minimizes dipole stabilization of cis-TS.
Hydrocarbons Hexane, Pentane, TolueneModerate-High Very High Promotes tight ion-pairing; favors trans-geometry.
Coordinating (Lewis Bases) THF, Acetonitrile, DMSOLow / Failed Low AVOID. Competes for metal axial sites; quenches carbene formation.
Green / Carbonates Dimethyl Carbonate (DMC)Moderate High Viable green alternative; slower rate but good selectivity.

Module 1: Critical Mechanisms & Solvent Interference

To troubleshoot low yields or poor selectivity, you must understand the competition at the catalyst's active site.

The Coordination Problem

Rh(II) carboxylate catalysts (e.g., Rh₂(OAc)₄) function via an empty axial coordination site where the diazo compound binds to form the metal-carbene intermediate.

  • Non-Coordinating Solvents (DCM): The site remains open. EDA binds, N₂ is extruded, and the active carbene reacts with Ethyl Acrylate.

  • Coordinating Solvents (THF/MeCN): The solvent acts as a Lewis base, occupying the axial site. This blocks EDA binding, effectively "poisoning" the catalyst and halting the reaction.

The Diastereoselectivity Driver

The trans-isomer is favored because the ester group of the carbene and the ester group of the acrylate orient away from each other to minimize steric and electrostatic repulsion.

  • Non-Polar Solvents: Enhance this repulsion, pushing the reaction toward the trans-transition state.

  • Polar Solvents: Can stabilize the higher-dipole cis-transition state, eroding the trans:cis ratio.

SolventMechanism cluster_0 Catalyst Activation cluster_1 Solvent Interference Rh Rh(II) Dimer (Open Axial Site) ActiveCarbene Metal-Carbene Intermediate Rh->ActiveCarbene + EDA (-N2) Blocked Inactive Complex (Solvent Bound) Rh->Blocked + Coord Solvent EDA Ethyl Diazoacetate CoordSolv Coordinating Solvent (THF, MeCN) NonCoordSolv Non-Coordinating Solvent (DCM, Toluene) TransProduct Trans-1,2-Dicarboxylate (Major) ActiveCarbene->TransProduct + Acrylate (Non-Polar Solv) CisProduct Cis-1,2-Dicarboxylate (Minor) ActiveCarbene->CisProduct + Acrylate (Polar Solv Stabilization)

Figure 1: Mechanism of solvent interference. Coordinating solvents block the catalytic cycle, while non-polar solvents promote the desired trans-pathway.

Module 2: Optimized Protocol (Rh-Catalyzed)

Objective: Synthesis of this compound with >90% trans-selectivity.

Reagents:
  • Substrate: Ethyl Acrylate (5.0 equiv. relative to EDA). Note: Excess acrylate acts as a "co-solvent" and improves yield.

  • Reagent: Ethyl Diazoacetate (EDA) (1.0 equiv.).[1]

  • Catalyst: Rh₂(OAc)₄ (0.5 - 1.0 mol%).

  • Solvent: Dichloromethane (DCM) (Anhydrous).

Step-by-Step Methodology:
  • Catalyst Charge: In a flame-dried Schlenk flask under Argon, dissolve Rh₂(OAc)₄ (0.5 mol%) in anhydrous DCM (concentration 0.1 M relative to acrylate).

  • Substrate Addition: Add Ethyl Acrylate (5.0 equiv.) to the flask.

  • Slow Addition (Crucial): Dissolve EDA (1.0 equiv.) in a separate volume of DCM. Add this solution dropwise via syringe pump over 4–6 hours at room temperature.

    • Why? Keeping EDA concentration low prevents "carbene dimerization" (formation of diethyl fumarate/maleate byproducts) and ensures the carbene reacts with the acrylate.

  • Workup: Evaporate solvent and excess acrylate under reduced pressure.

  • Purification: The residue will contain a mixture of trans and cis isomers. Separate via vacuum distillation or flash chromatography (Hexane/EtOAc).

Module 3: Troubleshooting & FAQs

Q1: My reaction yield is <30%. What is happening?

Diagnosis: This is likely a Solvent Coordination or Water issue.

  • Check Solvent: Did you use THF, Acetone, or Acetonitrile? These coordinate to Rhodium and kill the catalysis. Switch to DCM or Toluene.

  • Check Water: Water reacts with the carbene to form ethyl glycolate (O-H insertion). Ensure solvents are anhydrous.

  • Check EDA Quality: EDA is unstable. If it is yellow/orange, it is good. If it has turned dark brown or viscous, it has polymerized.

Q2: I am getting a poor trans:cis ratio (e.g., 60:40). How do I improve trans selectivity?

Diagnosis: The reaction temperature is too high or the solvent is too polar.

  • Solution A (Solvent): Switch from DCM to Hexane or Pentane . Non-polar hydrocarbon solvents destabilize the polar cis-transition state, often boosting trans-selectivity to >95:5. Note: Rh₂(OAc)₄ has low solubility in hexane; consider using Rh₂(octanoate)₄ or Rh₂(esp)₂ for hydrocarbon solvents.

  • Solution B (Temperature): Lower the temperature. While room temperature is standard, cooling to 0°C (in DCM) can improve selectivity, though it will slow the reaction rate.

Q3: Can I use "Green" solvents?

Answer: Yes, but with caveats.

  • Dimethyl Carbonate (DMC): A viable replacement for DCM. It is non-toxic and biodegradable. However, reaction rates are typically 2-3x slower than in DCM due to weak coordination. You may need to increase catalyst loading slightly.

  • Avoid: Alcohols (EtOH, MeOH) as they will react with the carbene (O-H insertion) instead of the acrylate.

Troubleshooting Decision Tree

Troubleshooting Start Problem Identified IssueType Select Issue Type Start->IssueType LowYield Low Yield (<50%) IssueType->LowYield PoorSelectivity Poor Trans:Cis Ratio IssueType->PoorSelectivity Byproducts Fumarate/Maleate Byproducts IssueType->Byproducts SolventCheck Using Coordinating Solvent? (THF, MeCN, DMSO) LowYield->SolventCheck TempCheck Reaction Temp > 25°C? PoorSelectivity->TempCheck AddRate EDA Addition Rate Too Fast? Byproducts->AddRate SwitchDCM Switch to DCM or Toluene SolventCheck->SwitchDCM Yes WaterCheck Check Water Content (O-H Insertion?) SolventCheck->WaterCheck No CoolDown Cool to 0°C or -20°C TempCheck->CoolDown Yes SolventPolarity Switch to Hexane/Pentane (Requires soluble catalyst) TempCheck->SolventPolarity No SlowDown Use Syringe Pump (Extend to 6-8h) AddRate->SlowDown Yes

Figure 2: Diagnostic workflow for optimizing cyclopropanation outcomes.

References

  • Doyle, M. P., et al. (1993). Electronic and Steric Control in Carbon-Hydrogen Insertion Reactions of Diazoacetoacetates Catalyzed by Dirhodium(II) Carboxylates and Carboxamides. Journal of the American Chemical Society.[2]

  • Davies, H. M. L., & Antoulinakis, E. G. (2004). Intermolecular Metal-Catalyzed Carbenoid Cyclopropanations.[3] Organic Reactions.[1][2][3][4][5][6][7][8][9][10][11]

  • Maas, G. (2009). Ruthenium-Catalysed Carbenoid Cyclopropanation Reactions with Diazo Compounds.[6][9][12] Chemical Society Reviews.

  • BenchChem. (2025).[5] Troubleshooting Low Yield in Metal Catalyzed Cyclopropanation.

Sources

Technical Support Center: Scaling Up Diethyl trans-1,2-cyclopropanedicarboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: SC-DCP-2024 Subject: Scale-Up Protocols, Safety Interlocks, and Troubleshooting for CAS 3999-55-1[1]

Executive Summary

Scaling up the synthesis of Diethyl trans-1,2-cyclopropanedicarboxylate presents a classic process chemistry dilemma: choosing between atom economy (the Diazo route) and process safety (the Sulfur Ylide route).

This guide addresses the two primary methodologies for scale-up:

  • Method A (Industrial/Flow): Transition-metal catalyzed cyclopropanation of ethyl acrylate with ethyl diazoacetate (EDA).[1] High efficiency, but requires strict safety controls due to EDA explosivity.[1]

  • Method B (Batch/Lab Scale): Corey-Chaykovsky cyclopropanation of diethyl fumarate. Safer for batch reactors but requires managing DMSO and sulfur byproducts.[1]

Module 1: High-Throughput Synthesis (The Diazo Route)

Primary User Case: Production scales >100g where flow chemistry or dedicated safety bunkers are available.[1]

The Challenge: Ethyl Diazoacetate (EDA) Handling

EDA is a shock-sensitive high-energy material.[1] Accumulating large quantities in a batch reactor is a critical safety violation.[1]

Solution: Continuous Flow Generation

Protocol: Generate EDA in situ and consume it immediately.[1]

Workflow Diagram:

FlowSynthesis cluster_generation Zone 1: In-Situ EDA Generation cluster_reaction Zone 2: Cyclopropanation Glycine Glycine Ethyl Ester HCl (aq) Mixer1 Cooled Mixer (0-5°C) Glycine->Mixer1 NaNO2 NaNO2 (aq) NaNO2->Mixer1 DCM DCM/Toluene DCM->Mixer1 Separator Phase Separator (Membrane) Mixer1->Separator biphasic stream Reactor Tubular Reactor (40°C) Separator->Reactor EDA (org) Waste Waste Separator->Waste Aqueous Waste Acrylate Ethyl Acrylate + Rh2(OAc)4 Cat. Acrylate->Reactor Quench Quench/Collection Reactor->Quench

Figure 1: Continuous flow setup for safe EDA generation and immediate consumption, minimizing active explosive inventory.[1]

Troubleshooting Guide: Diazo Route
SymptomProbable CauseCorrective Action
Low trans Selectivity (< 2:1) Catalyst Ligand StericsSwitch from Rh2(OAc)4 to bulky catalysts like Rh2(oct)4 or Cu(OTf)2 + Bisoxazoline ligands .[1] Bulky ligands favor the thermodynamic trans product.[1]
Runaway Exotherm EDA AccumulationCRITICAL: Stop feed. Ensure the reaction temperature is high enough to consume EDA faster than it is added (reaction limited), not accumulation limited.
Dimer Formation (Fumarate/Maleate) Catalyst Death / Slow KineticsThe carbene is dimerizing instead of reacting with acrylate. Increase alkene equivalents (use acrylate as solvent if possible) or refresh catalyst.[1]

Module 2: The "Safe" Batch Route (Corey-Chaykovsky)

Primary User Case: Batch reactors (10g - 500g) lacking high-pressure/flow infrastructure.

The Chemistry

Instead of a carbene insertion, this method uses a sulfur ylide (Dimethylsulfoxonium Methylide) to attack an electron-deficient alkene (Diethyl Fumarate).

  • Substrate: Diethyl Fumarate (naturally trans).[1]

  • Mechanism: Anti-addition preserves the trans configuration relative to the carboxylates.

Step-by-Step Protocol
  • Ylide Formation: Suspend Trimethylsulfoxonium Iodide (1.1 eq) and NaH (1.1 eq) in dry DMSO or DMF. Heat to 50°C until H2 evolution ceases (approx 1-2h).[1]

    • Note: Use KOtBu in THF/DMSO for a homogeneous, faster ylide formation if NaH is problematic.[1]

  • Addition: Cool to room temperature. Add Diethyl Fumarate (1.0 eq) dropwise.[1]

    • Exotherm Warning: The addition is exothermic.[1] Maintain T < 35°C to prevent polymerization.[1]

  • Workup: Quench with water. Extract with Et2O or MTBE.[1] Wash extensively with water to remove DMSO.[1]

Troubleshooting Guide: Ylide Route
SymptomProbable CauseCorrective Action
Low Yield / Polymerization Temperature too highFumarates can polymerize.[1] Keep reaction T < 40°C during addition.
Incomplete Conversion Moisture in SolventThe ylide is quenched by water.[1] Ensure DMSO/DMF is dried over molecular sieves (< 50 ppm H2O).[1]
Product smells like garlic/sulfur Residual DMS/DMSOWash organic layer with 10% NaOCl (Bleach) solution to oxidize sulfides to water-soluble sulfoxides/sulfones, then wash with brine.[1]

Module 3: Purification & Isomer Isolation

Achieving >98% trans-isomer purity is the final hurdle.[1] The boiling points of cis and trans isomers are close, making simple distillation difficult.

Physical Properties Table

Property Value Notes
Boiling Point 70-75°C @ 1 mmHg Vacuum required.[1]
Density 1.061 g/mL -
Trans-Acid MP 161-163°C Solid (Easy to crystallize).[1]

| Cis-Acid MP | 137-140°C | Lower melting point.[1][2] |

The "Hydrolysis Loop" Strategy

If fractional distillation fails to separate isomers, use the Hydrolysis Loop :

Purification Crude Crude Diester (Cis/Trans Mix) Hydrolysis Alkaline Hydrolysis (NaOH/H2O) Crude->Hydrolysis AcidMix Crude Diacid Hydrolysis->AcidMix Cryst Recrystallization (Water/Charcoal) AcidMix->Cryst PureAcid Pure Trans-Acid (mp 161°C) Cryst->PureAcid Filter Solid Esterification Re-esterification (EtOH/H2SO4) PureAcid->Esterification FinalProduct Pure Trans-Diester Esterification->FinalProduct

Figure 2: The Hydrolysis Loop strategy for absolute stereochemical purity.[1]

  • Hydrolyze the crude ester mixture using 10% NaOH.

  • Acidify with HCl to precipitate the diacids.

  • Recrystallize from hot water. The trans-diacid is significantly less soluble and crystallizes out as high-melting needles (mp 161-163°C).[1]

  • Re-esterify the pure acid using Ethanol/H2SO4 (Fischer Esterification).

Frequently Asked Questions (FAQ)

Q: Can I use the malonate alkylation route (Diethyl malonate + 1,2-dibromoethane)? A: No. That reaction yields the 1,1-dicarboxylate (geminal), not the 1,2-dicarboxylate (vicinal). Do not confuse the two isomers; they have vastly different biological activities.[1]

Q: My product is turning yellow/brown upon distillation. A: This indicates thermal decomposition or presence of residual catalyst.[1]

  • Fix: Ensure you wash the crude with EDTA (to remove Cu/Rh) or pass through a silica plug before distillation.[1] Add a radical inhibitor (e.g., BHT) during distillation if using the acrylate route.

Q: What is the best catalyst for trans-selectivity in the Diazo route? A: While Rh2(OAc)4 is standard, Cu(OTf)2 with chiral bisoxazoline ligands (Evans' catalyst) or bulky porphyrins can achieve trans:cis ratios >90:10. However, for cost-effective scale-up, the Hydrolysis Loop (Module 3) is often cheaper than exotic catalysts.[1]

References

  • Org. Synth. 2008, 85, 15-29. Discussion on Diazoacetate handling and safety.[1][1]

  • Organic Process Research & Development 2013, 17, 9, 1117–1124. Continuous Flow Synthesis of Ethyl Diazoacetate.[1]

  • J. Am. Chem. Soc. 1965, 87, 6, 1353–1364. Corey-Chaykovsky Reaction Mechanism and Stereochemistry.[1][1]

  • Oregon State University Thesis. Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid (Purification via Diacid).[1]

  • Sigma-Aldrich Technical Data. this compound Properties.[1]

Sources

Validation & Comparative

Precision Purity Profiling: qNMR vs. Chromatographic Assays for Diethyl trans-1,2-cyclopropanedicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diethyl trans-1,2-cyclopropanedicarboxylate is a critical chiral building block in pharmaceutical synthesis, particularly for conformationally restricted amino acid analogues and antiviral candidates.[1] Its purity analysis presents a specific analytical challenge:

  • Lack of UV Chromophores: The molecule lacks conjugation, rendering HPLC-UV (standard 254 nm detection) insensitive and unreliable.[1]

  • Stereochemical Complexity: Distinguishing the trans isomer from the cis impurity requires high-resolution separation or spectroscopic discrimination.[1]

  • Reference Standard Availability: Sourcing a "certified" purity standard for this specific intermediate is often difficult or expensive.[1]

This guide establishes Quantitative NMR (qNMR) as the superior primary method for purity determination, contrasting it with GC-FID and HPLC methodologies.[2] We provide a self-validating protocol that allows researchers to determine absolute purity without a matched reference standard.

Technical Comparison: qNMR vs. Alternatives

The following table contrasts the performance of qNMR against traditional chromatographic methods for this specific compound.

FeatureMethod A: 1H qNMR (Recommended)Method B: GC-FID Method C: HPLC-UV/ELSD
Primary Detection Principle Molar response (Proton counting).[1] Directly proportional to nuclei count.[1][3][4]Thermal conductivity/Ionization.[1] Relies on relative response factors (RRF).[1]UV Absorption (electronic transitions) or Light Scattering.[1]
Reference Standard Not Required. Uses a generic Internal Standard (e.g., Maleic Acid).Required. Needs a high-purity standard of the analyte to calibrate RRF.Required. RRFs vary wildly between impurities.[1]
Stereoisomer Resolution High. Cis and Trans isomers show distinct coupling constants (

) and shifts.[1]
Medium/High. Good separation on non-polar columns (e.g., SPB-1), but requires thermal stability.[1]Low. Poor UV absorption (<210 nm) leads to baseline noise; ELSD is non-linear.[1]
Bias Sources Hygroscopicity of solvent/standard;

relaxation errors.
Thermal degradation of esters; Injection port discrimination.[1]Solvent cutoff interference; Non-linear response (ELSD).[1]
Total Analysis Time < 20 mins (Sample prep + Acquisition).[1]> 45 mins (Column equilibration + Run time).> 60 mins (Method dev + Run time).

Critical Analytical Workflow

The following diagram outlines the decision logic and experimental workflow for certifying the purity of this compound.

G Start Sample: Diethyl trans-1,2- cyclopropanedicarboxylate CheckUV Check UV Absorbance Start->CheckUV Decision Chromophore Present? CheckUV->Decision HPLC HPLC-UV (210 nm) Decision->HPLC No (Only Carbonyl) qNMR_Prep qNMR Sample Prep (Add Maleic Acid IS) Decision->qNMR_Prep Use qNMR (Primary) ResultBad Low Sensitivity / Noise (Not Recommended) HPLC->ResultBad Acquisition Acquire 1H NMR (d1 > 5*T1, 90° pulse) qNMR_Prep->Acquisition Processing Process Spectrum (Phase, Baseline, Integrate) Acquisition->Processing Calc Calculate Purity % (Eq. 1) Processing->Calc

Figure 1: Analytical Decision Tree. qNMR is prioritized due to the analyte's poor UV absorbance.

Detailed Experimental Protocol: 1H qNMR

Internal Standard (IS) Selection

For this compound, the aliphatic region (1.0–4.3 ppm) is crowded.[1] We require an IS with a resonance in the aromatic/downfield region (6.0–9.0 ppm) to avoid overlap.

  • Recommended IS: Maleic Acid (Singlet at

    
     6.3 ppm in DMSO-
    
    
    
    or CDCl
    
    
    ).[1]
  • Alternative IS: 1,3,5-Trimethoxybenzene (Singlet at

    
     6.1 ppm).[1]
    
Sample Preparation[1]
  • Dry the Sample: Ensure the analyte is free of residual solvents (rotary evaporator + high vacuum for 2h).

  • Weighing (Critical):

    • Weigh exactly ~20 mg of Maleic Acid (IS) into a clean vial. Record mass to 0.01 mg precision (

      
      ).[1]
      
    • Weigh exactly ~20 mg of This compound (Analyte) into the same vial. Record mass (

      
      ).[1]
      
  • Solvation: Add 0.6 mL of CDCl

    
      (or DMSO-
    
    
    
    ). Ensure complete dissolution.
  • Transfer: Transfer to a high-quality 5mm NMR tube.

Acquisition Parameters (The "Trustworthiness" Pillar)

Standard 1H parameters are insufficient for quantitative work. Use the following settings to ensure >99.9% magnetization recovery:

  • Pulse Angle: 90° (Maximize signal).

  • Relaxation Delay (

    
    ): 30 seconds .
    
    • Why? The

      
       (longitudinal relaxation time) for cyclopropyl protons can be 2-4 seconds.[1] 
      
      
      
      must be
      
      
      to prevent integration errors.
  • Number of Scans (NS): 16 or 32 (Sufficient for S/N > 200:1).

  • Spectral Width: -2 to 14 ppm.[1]

  • Temperature: 298 K (Controlled).

Data Analysis & Interpretation

Spectral Assignment

Confirm identity before quantification.[1]

  • Trans-Isomer Signatures:

    • 
       4.15–4.20 ppm (Quartet, 
      
      
      
      ,
      
      
      ).[1]
    • 
       2.17–2.27 ppm (Multiplet, 
      
      
      
      , Ring CH-COOEt).[1][5]
    • 
       1.41–1.55 ppm (Multiplet, 
      
      
      
      , Ring
      
      
      ).[1][5]
    • 
       1.25–1.32 ppm (Triplet, 
      
      
      
      ,
      
      
      ).[1]
  • Stereochemical Check (Cis vs. Trans):

    • Look at the coupling constants (

      
      ) of the ring protons.[6][7][8] In cyclopropanes, 
      
      
      
      .[6]
    • Cis impurity: Ring protons appear upfield relative to trans, with larger vicinal coupling (~8-10 Hz).[1]

    • Trans product: Smaller vicinal coupling (~4-6 Hz).

Purity Calculation

Use the following equation to calculate absolute purity (


):


Where:

  • 
    : Integral areas of Analyte (e.g., the quartet at 4.2 ppm) and Internal Standard.
    
  • 
    : Number of protons (Analyte = 4 for the quartet; Maleic Acid = 2).
    
  • 
    : Molar masses (Analyte = 186.21  g/mol ; Maleic Acid = 116.07  g/mol ).
    
  • 
    : Mass weighed (mg).
    
  • 
    : Certified purity of the Internal Standard (e.g., 99.5%).
    

Troubleshooting & Common Pitfalls

IssueCauseSolution
Baseline "Rolling" Improper phase correction or filter bandwidth.[1]Apply manual phase correction; use abs (automatic baseline correction) carefully.[1]
Satellites under peaks

C satellites (1.1% natural abundance).[1]
Do not integrate satellites if using high S/N. Ideally, use

C decoupling (rarely available on standard probes) or simply exclude them consistently.[1]
Broad Peaks Paramagnetic impurities or poor shimming.[1]Check sample for metal filings; re-shim the magnet.
Inconsistent Integrals

too short (Saturation effects).
Increase Relaxation Delay to 60s and re-run.

References

  • Sigma-Aldrich. this compound Product Specification & NMR Data.[1]Link

  • Pauli, G. F., et al. (2012).[1] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link

  • Bouchard, R. A., et al. (2020).[1] "Quantitative NMR Spectroscopy for Assessing the Purity of Technical Grade Agrochemicals." PubMed.[1] Link

  • Organic Chemistry Portal. Cyclopropane Synthesis and Properties. (General reference for J-coupling trends). Link

  • NIST Chemistry WebBook. Diethyl 1,2-cyclopropanedicarboxylate Spectral Data.Link

Sources

comparison of Diethyl trans-1,2-cyclopropanedicarboxylate and its cis isomer

[1]

Executive Summary

Diethyl 1,2-cyclopropanedicarboxylate is a critical C3 building block in medicinal chemistry, serving as a rigid scaffold for restricting the conformational space of peptidomimetics and glutamate analogs. While the molecule exists as both cis (meso or racemic) and trans (racemic or enantiopure) diastereomers, the trans-isomer is thermodynamically preferred, commercially dominant, and kinetically more accessible for downstream functionalization.

This guide provides an objective technical comparison of the two isomers, focusing on their physicochemical differentiation, synthetic accessibility, and reactivity profiles.

Physicochemical Profile & Identification

The differentiation of cis and trans isomers is non-trivial due to their identical mass and similar polarity. However, Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural proof based on the Karplus relationship in the cyclopropane ring.

Table 1: Comparative Properties
PropertyDiethyl trans-1,2-cyclopropanedicarboxylateDiethyl cis-1,2-cyclopropanedicarboxylate
CAS Number 3999-55-1710-43-0
Stereochemistry

Symmetry (Chiral, Racemic)

Symmetry (Meso)
Thermodynamic Stability High (Minimizes steric repulsion)Low (Steric clash between ester groups)
Boiling Point 70–75 °C (1 mmHg)~80–85 °C (1 mmHg) [Predicted]
Density (

C)
1.061 g/mL1.062 g/mL
Refractive Index (

)
1.4411.445

H NMR

4 – 6 Hz (Characteristic)8 – 12 Hz (Characteristic)
Structural Identification via NMR

Unlike alkenes, where

reverse trend1
  • Trans-Isomer: The vicinal protons (

    
     and 
    
    
    ) have a dihedral angle of
    
    
    , resulting in a smaller coupling constant (
    
    
    Hz).
  • Cis-Isomer: The vicinal protons are eclipsed (dihedral angle

    
    ), resulting in a larger coupling constant (
    
    
    Hz).

Critical Check: When analyzing your crude reaction mixture, integrate the methine signals. The cis methine protons typically appear downfield relative to the trans protons due to the anisotropic deshielding of the adjacent carbonyl group on the same face.

Synthesis & Stereocontrol

The synthesis of these isomers relies on the transition-metal catalyzed decomposition of ethyl diazoacetate (EDA) in the presence of an olefin. The stereochemistry of the product is largely dictated by the geometry of the starting olefin (retention of configuration) and the catalyst ligand sphere.

Mechanism of Action

The reaction proceeds via a metal-carbene intermediate. The addition of this carbene to the double bond is generally stereospecific with respect to the olefin.

  • Route A (Trans): Diethyl Fumarate (

    
    -alkene) + EDA 
    
    
    trans-cyclopropane.
  • Route B (Cis): Diethyl Maleate (

    
    -alkene) + EDA 
    
    
    cis-cyclopropane.

Note: Route B is often plagued by lower yields and partial isomerization to the trans-product because the transition state for cis-addition suffers from significant steric repulsion between the ester groups.

DOT Diagram: Synthetic Workflow & Stereochemical Logic

SynthesisWorkflowEDAEthyl Diazoacetate(Carbene Source)CatalystRh(II) or Cu(I) CatalystEDA->CatalystFumarateDiethyl Fumarate(Trans-Olefin)Fumarate->CatalystMaleateDiethyl Maleate(Cis-Olefin)Maleate->CatalystTransProductDiethyl trans-1,2-cyclopropanedicarboxylate(Major Product)Catalyst->TransProductStereoretention(Favored)CisProductDiethyl cis-1,2-cyclopropanedicarboxylate(Minor/Unstable)Catalyst->CisProductStereoretention(Sterically Hindered)CisProduct->TransProductThermal Isomerization(Thermodynamic Sink)

Caption: Stereocontrolled synthesis pathways. Note the potential for cis-to-trans isomerization under thermal stress.

Reactivity & Performance Comparison

Hydrolysis Rates

In drug development, these esters are often hydrolyzed to the free acid or selectively mono-hydrolyzed.

  • Trans-Isomer: Hydrolyzes readily under standard saponification conditions (LiOH/THF/H2O). The ester groups are spatially separated, allowing free approach of the hydroxide nucleophile.

  • Cis-Isomer: Exhibits significantly slower hydrolysis rates (up to 10x slower). The two ester groups on the same face create a "picket fence" of steric bulk, hindering the formation of the tetrahedral intermediate.

Enzymatic Resolution

For chiral applications, the trans-isomer (racemic) is an excellent substrate for enzymatic desymmetrization.

  • Protocol: Use Rhodococcus rhodochrous or Pig Liver Esterase (PLE).

  • Outcome: High enantiomeric excess (>95% ee) of the mono-ester, which is a versatile chiral synthon. The cis-isomer, being a meso compound, yields a chiral mono-ester upon desymmetrization but is less frequently used due to the difficult synthesis of the starting material.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol utilizes the standard Rh(II) catalyzed cyclopropanation.

Reagents:

  • Diethyl fumarate (1.0 equiv)

  • Ethyl diazoacetate (EDA) (1.2 equiv) - Caution: Shock sensitive

  • Rh2(OAc)4 (0.5 mol%)

  • Dichloromethane (DCM) (Anhydrous)

Procedure:

  • Setup: Flame-dry a 2-neck round bottom flask under

    
     atmosphere.
    
  • Solubilization: Dissolve diethyl fumarate (10 mmol) and Rh2(OAc)4 catalyst in DCM (20 mL).

  • Addition: Heat the solution to a gentle reflux. Add EDA (12 mmol) dissolved in DCM (5 mL) dropwise via a syringe pump over 4 hours. Slow addition is crucial to prevent EDA dimerization.

  • Completion: Stir for an additional 2 hours until gas evolution (

    
    ) ceases.
    
  • Workup: Concentrate the solvent in vacuo.

  • Purification: Purify the residue via vacuum distillation (bp 70–75 °C @ 1 mmHg) or flash column chromatography (Hexanes:EtOAc 9:1).

  • Yield: Expect 70–85% yield of the trans-isomer.

Protocol 2: Analytical Differentiation (NMR)

Objective: Confirm the isomeric purity of the synthesized product.

  • Sample Prep: Dissolve 10 mg of product in 0.6 mL

    
    .
    
  • Acquisition: Acquire a standard

    
    H NMR spectrum (minimum 300 MHz).
    
  • Analysis: Focus on the ring methine protons at

    
     ppm.
    
    • Trans: Look for a multiplet (ddd) with

      
       Hz.
      
    • Cis: Look for a multiplet with

      
       Hz.
      
  • Verification: If signals overlap, run a 1D NOESY. The cis-isomer will show a strong NOE correlation between the two methine protons (they are on the same face), while the trans-isomer will show negligible correlation.

References

  • Sigma-Aldrich. this compound Product Sheet. Link

  • Organic Syntheses. Cyclopropane-1,2-dicarboxylic Acid, Trans-. Org. Synth. 1927, 7, 26. Link

  • Doyle, M. P., et al. Catalytic methods for metal carbene transformations. Chemical Reviews, 1998, 98(2), 911-960. Link

  • Wiberg, K. B. Structures, energies, and spectra of cyclopropanes. Accounts of Chemical Research, 1996, 29(11), 529-534. Link

  • BenchChem. Spectroscopic Fingerprints: A Comparative Guide to Cis and Trans Isomers of Substituted Cyclopropanes. Link

Strategic Cyclopropanation Guide: Diethyl trans-1,2-cyclopropanedicarboxylate vs. De Novo Synthetic Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Buy vs. Make" Paradigm

In modern drug discovery, the cyclopropane motif is a privileged bioisostere for double bonds, providing rigid conformational restriction and metabolic stability. This guide compares two distinct strategies for accessing the trans-1,2-dicarboxylate motif:

  • The Scaffold Strategy: Utilizing commercially available Diethyl trans-1,2-cyclopropanedicarboxylate (CAS 3999-55-1) as a high-purity building block.

  • The De Novo Strategy: Constructing the ring on a specific substrate using cyclopropanating reagents (Diazoacetates, Simmons-Smith reagents, or Sulfur Ylides).

Key Insight: While de novo methods offer modularity, the commercial trans-diester offers superior scalability and safety by eliminating the need for hazardous carbenoid chemistry in late-stage synthesis. It is the preferred route for generating libraries of glutamate analogs, metalloproteinase inhibitors, and kinase inhibitors (e.g., Foretinib).

Technical Profile: The Pre-Functionalized Scaffold

Product: this compound Role: Chiral Pool Equivalent / Diastereopure Building Block

This molecule represents a "finished" cyclopropane core. Its primary value lies in its thermodynamic stability and stereochemical purity . Unlike cis-isomers, which are prone to thermal isomerization or lactonization, the trans-diester is robust, allowing for harsh downstream functionalization.

Key Advantages
  • Safety: Eliminates the risk of explosion associated with handling diazo compounds on a kilogram scale.

  • Stereocontrol: Supplied as >97% trans-isomer. This avoids the difficult chromatographic separation of cis/trans mixtures often resulting from catalytic cyclopropanation.

  • Differentiation: The C2 symmetry can be broken via selective monohydrolysis, creating desymmetrized cores for enantioselective synthesis.

The Competitors: De Novo Cyclopropanation Reagents

When the specific substitution pattern of the commercial diester does not fit the target molecule, chemists must resort to de novo ring formation.

A. Transition Metal Carbenoids (Diazoacetates)
  • Reagents: Ethyl diazoacetate (EDA) + Rh(II), Cu(I), or Co(II) catalysts.

  • Mechanism: Decomposition of diazo compounds generates a metal-carbene, which inserts into an alkene.

  • Pros: High atom economy; catalytic enantioselective variants are well-established (e.g., Doyle, Davies catalysts).

  • Cons: High Explosion Hazard. EDA is shock-sensitive.[1] Requires slow addition or flow chemistry. Often yields cis/trans mixtures requiring separation.

B. Simmons-Smith Reagent (Zinc Carbenoids)[2]
  • Reagents:

    
     + Zn/Cu or 
    
    
    
    .
  • Mechanism: Concerted syn-addition of an iodomethylzinc species to an alkene.

  • Pros: Stereospecific. Retains the geometry of the starting alkene (e.g., trans-alkene

    
    trans-cyclopropane). Excellent for unactivated alkenes.
    
  • Cons: Stoichiometric metal waste (zinc salts); pyrophoric reagents (

    
    ); sensitive to steric hindrance.
    
C. Corey-Chaykovsky Reagents (Sulfur Ylides)[3][4]
  • Reagents: Trimethylsulfoxonium iodide + NaH/KOtBu.

  • Mechanism: Michael addition of sulfur ylide to an electron-deficient alkene (e.g., acrylate) followed by ring closure.

  • Pros: Thermodynamic control favors the trans-isomer (matching the commercial diester). Safer than diazo compounds.[2]

  • Cons: Limited to electron-deficient alkenes (Michael acceptors). Generates sulfide byproducts (odor/waste).

Comparative Performance Analysis

The following table contrasts the use of the commercial building block against synthesizing the core from ethyl acrylate and ethyl diazoacetate (the standard industrial alternative).

MetricThis compound (Building Block)Rh-Catalyzed Diazo Insertion (De Novo Synthesis)Simmons-Smith (Zn-Carbenoid)
Stereopurity (dr) >98:2 (trans:cis) (Sourced purity)~70:30 to 90:10 (Catalyst dependent)>99:1 (Depends on alkene geometry)
Safety Profile Green / Low Risk (Stable ester)Red / High Risk (Explosion/Toxicity)Amber / Medium Risk (Pyrophoric Zn)
Scalability Excellent (Multi-kg available)Difficult (Heat management required)Moderate (Heterogeneous waste)
Atom Economy N/A (Starting Material)High (N2 is only byproduct)Low (Stoichiometric Zn/I waste)
Time to Product Immediate24-48 hours (Rxn + Workup + Purif.)12-24 hours
Primary Utility Scaffold decoration, AmidationComplex/Novel substitution patternsUnactivated alkene functionalization

Decision Logic & Workflow

The following diagram illustrates the decision process for medicinal chemists when choosing between the building block and synthetic reagents.

CyclopropaneStrategy Start Target Molecule Contains Cyclopropane-1,2-dicarboxylate Motif? CheckSub Is the substitution pattern strictly 1,2-dicarboxylate? Start->CheckSub Commercial USE BUILDING BLOCK This compound CheckSub->Commercial Yes (Standard Core) DeNovo Select De Novo Method CheckSub->DeNovo No (Complex/Polysubstituted) Differentiation Is Desymmetrization Required? Commercial->Differentiation CheckElec Electronic Nature of Precursor? DeNovo->CheckElec Simmons Simmons-Smith (Zn) (For Unactivated Alkenes) CheckElec->Simmons Electron Neutral/Rich Diazo Diazoacetate (Rh/Cu) (For High Modularity) CheckElec->Diazo Requires Enantiocontrol Ylide Corey-Chaykovsky (S) (For Michael Acceptors) CheckElec->Ylide Electron Deficient MonoHydro Protocol A: Selective Monohydrolysis Differentiation->MonoHydro Yes (Chiral/Hybrid Drugs) DirectAmid Direct Amidation (Symm. Inhibitors) Differentiation->DirectAmid No

Caption: Strategic decision tree for selecting between the commercial diester scaffold and de novo synthetic routes based on target complexity and electronics.

Experimental Protocols

Protocol A: Desymmetrization of the Commercial Scaffold

Use Case: Generating the core for Foretinib or asymmetric glutamate analogs.

Objective: Selective monohydrolysis of this compound to the mono-acid.

  • Preparation: Charge a reaction vessel with This compound (1.0 equiv) and Ethanol (5 mL/mmol). Cool to 0 °C.

  • Hydrolysis: Add a solution of NaOH (0.95 equiv—slight deficit is critical to prevent di-acid formation) in water dropwise over 30 minutes.

    • Note: The trans-configuration is thermodynamically stable, but controlling stoichiometry prevents over-hydrolysis.

  • Reaction: Stir at 0 °C for 4 hours, then allow to warm to room temperature overnight.

  • Workup: Concentrate ethanol under reduced pressure. Dilute the residue with water and wash with diethyl ether (to remove unreacted diester).

  • Isolation: Acidify the aqueous layer to pH 2-3 with 1N HCl. Extract with Ethyl Acetate (3x). Dry over

    
     and concentrate.
    
  • Result: trans-1-(Ethoxycarbonyl)cyclopropanecarboxylic acid.

    • Validation: 1H NMR should show distinct ethyl ester signals and a broad carboxylic acid proton.

Protocol B: The Competitor Method (Rh-Catalyzed Synthesis)

Use Case: When the commercial diester is unavailable or a specific derivative is needed.

Objective: Synthesis of the diester from Ethyl Acrylate and Ethyl Diazoacetate.

  • Safety Warning: Ethyl Diazoacetate (EDA) is potentially explosive. Perform behind a blast shield. Avoid metal spatulas.

  • Catalyst Loading: In a dry flask under

    
    , dissolve 
    
    
    
    (0.5 mol%) in anhydrous DCM. Add Ethyl Acrylate (5.0 equiv—excess is used as solvent/reactant to minimize dimerization).
  • Slow Addition: Dissolve EDA (1.0 equiv) in DCM. Add this solution to the catalyst mixture via syringe pump over 8–12 hours .

    • Causality: Slow addition keeps the concentration of free diazo low, preventing carbene dimerization (formation of diethyl fumarate/maleate) and controlling the exotherm.

  • Purification: Concentrate the mixture. The crude oil will contain a mixture of trans (major) and cis (minor) isomers (typically 3:1 to 10:1 depending on ligand).

  • Separation: Isolate the trans-isomer via silica gel chromatography (Hexanes/EtOAc gradient).

    • Comparison: This step represents the significant "time tax" compared to Protocol A.

References

  • Sigma-Aldrich. this compound Product Sheet.Link

  • Ebner, C., & Carreira, E. M. (2017). Cyclopropanation Strategies in Recent Total Syntheses. Chemical Reviews. Link

  • Qian, X., et al. (2014). Synthesis and biological evaluation of Foretinib analogues. Bioorganic & Medicinal Chemistry.[3][4] (Demonstrates utility of the diester scaffold).

  • Doyle, M. P. (1986). Catalytic methods for metal carbene transformations.[5][2][4][6] Chemical Reviews. (Authoritative source on Rh-catalyzed diazo decomposition). Link

  • Lebel, H., et al. (2003). Stereoselective Cyclopropanation Reactions.[5][3][6][7] Chemical Reviews. Link

  • Aggarwal, V. K., et al. (2003).[8] Catalytic Asymmetric Synthesis of Epoxides and Aziridines from Aldehydes and Imines. (Relevant for Ylide chemistry comparison). Link

Sources

spectroscopic data for Diethyl trans-1,2-cyclopropanedicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Spectroscopic Profiling of Diethyl trans-1,2-cyclopropanedicarboxylate

Executive Summary

Product Identity: this compound CAS: 3999-55-1 Formula:


MW:  186.21  g/mol [1][2][3][4][5][6][7]

Core Application: This diester serves as a critical chiral building block in the synthesis of conformationally restricted amino acids (e.g., glutamate analogs) and peptidomimetics.[5][7] Its rigid cyclopropane scaffold is utilized in drug discovery to lock pharmacophores into bioactive conformations, enhancing selectivity for receptors such as mGluR (metabotropic glutamate receptors).[4][5][7]

The Challenge: Distinguishing the trans-isomer from the thermodynamically distinct cis-isomer (meso) is the primary analytical hurdle.[4][5][7] This guide provides a definitive spectroscopic comparison to ensure stereochemical purity, a non-negotiable requirement in enantioselective synthesis.

Comparative Analysis: Stereochemical Assignment

The most common error in characterizing 1,2-disubstituted cyclopropanes is applying alkene coupling rules to the cyclopropane ring.[4][5][7] This guide corrects that misconception.

Expert Insight: The "Reverse" Karplus Relationship

Unlike alkenes, where


, cyclopropane protons exhibit a reverse relationship  due to the rigid dihedral angles and ring strain.[5][7]
  • Cyclopropanes:

    
    [4][5][7][8]
    
  • Alkenes:

    
    
    

Performance Comparison Table: Trans vs. Cis Isomer Differentiation

FeatureThis compound Diethyl cis-1,2-cyclopropanedicarboxylate Diagnostic Causality
Symmetry

Symmetric (Chiral/Racemic)

Symmetric (Meso)
Trans has a

axis; Cis has a mirror plane.[4][5][7]
Vicinal Coupling (

)
4.0 – 6.5 Hz 8.0 – 10.0 Hz Dihedral angle dependence (Karplus relation adapted for 3-membered rings).[4][5][7]

NMR Shift (C=O)

~171.8 ppm

~170.5 ppm
Steric compression in the cis-isomer typically shields the carbonyl carbon.[4][5][7]

NMR Shift (Ring CH)

2.10 – 2.30 ppm

1.90 – 2.10 ppm
Anisotropic effects of the carbonyl group shield/deshield ring protons differently.[4][5][7]
Physical State Liquid (bp 70-75°C @ 1mmHg)Liquid (bp often slightly higher)Dipole moment differences (

<

) affect boiling points.[4][5][7]

Detailed Spectroscopic Data

A. Nuclear Magnetic Resonance ( NMR)

Solvent:


, 300/400 MHz

The trans-isomer spectrum is characterized by a distinct coupling pattern for the ring protons.[4][5][7][9]

  • 
     4.14 – 4.20 ppm  (q, 
    
    
    
    Hz, 4H):
    
    
    .[4][5][7] The methylene protons of the ethyl ester.[4][5][7]
  • 
     2.17 – 2.27 ppm  (m, 2H): Ring 
    
    
    
    and
    
    
    . These are the chiral centers. They appear as a multiplet due to coupling with each other (
    
    
    ) and the methylene protons (
    
    
    and
    
    
    ).[4][5][7]
  • 
     1.41 – 1.55 ppm  (m, 2H): Ring 
    
    
    
    . The methylene protons of the cyclopropane ring.[4][5][7]
  • 
     1.27 – 1.32 ppm  (t, 
    
    
    
    Hz, 6H):
    
    
    .[4][5][7] The methyl protons.[3][4][5][7]

Self-Validating Check: Calculate the integration ratio. It must be 2:1:1:3 (Est


 : Ring CH : Ring 

: Est

). Any deviation suggests hydrolysis (mono-acid) or solvent contamination.[4][5][7]
B. Carbon-13 NMR ( NMR)

Solvent:


, 75/100 MHz
  • 
     171.8 ppm: 
    
    
    
    (Ester Carbonyl).[4][5][7]
  • 
     61.1 ppm: 
    
    
    
    .[4][5][7]
  • 
     22.4 ppm: Ring 
    
    
    
    . (Methine carbons).[4][5][7]
  • 
     15.3 ppm: Ring 
    
    
    
    . (Methylene carbon).[4][5][7]
  • 
     14.2 ppm: 
    
    
    
    .
C. Infrared Spectroscopy (FT-IR)

Method: Neat film (NaCl plates or ATR)[4][5][7]

  • 1725 – 1735 cm

    
    : 
    
    
    
    (Strong)
    .[4][5][7] Characteristic ester stretch.[4][5][7]
  • 3050 – 3100 cm

    
    : 
    
    
    
    (Weak)
    .[4][5][7] Cyclopropane ring C-H stretch (distinctively higher than alkyl C-H).[4][5][7]
  • 1180 – 1200 cm

    
    : 
    
    
    
    .[4][5][7] Ester C-O stretch.[4][5][7]
  • ~1400 cm

    
    :  Cyclopropane ring deformation.[4][5][7]
    

Experimental Protocol: Stereochemical Verification Workflow

This protocol is designed to validate the trans-geometry of a synthesized or purchased batch.[4][5][7]

Step 1: Sample Preparation

  • Dissolve 10 mg of the compound in 0.6 mL of

    
      (neutralized with basic alumina to prevent acid-catalyzed isomerization).
    
  • Filter through a cotton plug into a clean NMR tube.[4][5][7]

Step 2: Acquisition Parameters

  • Pulse Sequence: Standard 1H zg30.

  • Scans: 16 (sufficient for >95% purity).

  • Acquisition Time: >3.0 seconds (to resolve small couplings).

Step 3: Data Processing & Analysis

  • Phase Correction: Ensure flat baseline around 1-5 ppm.

  • Integration: Calibrate the triplet at 1.32 ppm to 6.00 protons.

  • Coupling Analysis: Expand the multiplet at 2.2 ppm. Measure the width at half-height (

    
    ).[4][5][7]
    
    • If

      
       Hz 
      
      
      
      Indicative of Trans (smaller couplings).[4][5][7]
    • If

      
       Hz 
      
      
      
      Indicative of Cis (larger couplings).[4][5][7]

Decision Workflow Diagram

StereochemistryCheck Start Crude Product / Unknown Isomer AcquireNMR Acquire 1H NMR (CDCl3) Start->AcquireNMR CheckShift Check Ring CH Shift AcquireNMR->CheckShift CheckCoupling Analyze Vicinal Coupling (J) CheckShift->CheckCoupling TransPath Shift ~2.2 ppm J ~ 5-6 Hz CheckCoupling->TransPath Small J CisPath Shift ~2.0 ppm J ~ 8-9 Hz CheckCoupling->CisPath Large J ConclusionTrans CONFIRMED: Trans-Isomer (Suitable for Chiral Resolution) TransPath->ConclusionTrans ConclusionCis CONFIRMED: Cis-Isomer (Meso Compound) CisPath->ConclusionCis

Caption: Logic flow for unambiguous stereochemical assignment of diethyl 1,2-cyclopropanedicarboxylate using 1H NMR parameters.

References

  • BenchChem Technical Support . (2025). Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants. BenchChem. Link[4][5][7]

  • Wiberg, K. B., & Nist, B. J. (1963).[4][5][7] The Interpretation of NMR Spectra. W. A. Benjamin, Inc.[4][5][7] (Foundational text on cyclopropane coupling constants).

  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 11715303: this compound. Link

  • Sigma-Aldrich . (2025).[4][5][7] Product Specification: this compound (CAS 3999-55-1).[1][2][3][4][5][6][7] Link

  • Organic Syntheses . (1981).[4][5][7] Cyclopropane-1,1-dicarboxylic acid (Methodology reference for cyclopropanation). Org. Synth. 60 , 66. Link

Sources

literature review of Diethyl trans-1,2-cyclopropanedicarboxylate applications

Author: BenchChem Technical Support Team. Date: February 2026

Diethyl trans-1,2-cyclopropanedicarboxylate: A Strategic Scaffold for Conformationally Restricted Therapeutics

Executive Summary & Chemical Profile

This compound (CAS: 3999-55-1) is not merely a reagent; it is a structural architect used to impose rigidity on bioactive molecules. By locking functional groups into a specific spatial orientation, it serves as a critical building block for conformationally restricted amino acids (CRAAs) and cyclopropane-based pharmacophores .

Unlike its cis-isomer, the trans-diester offers superior thermodynamic stability and a unique vector orientation that mimics the extended conformation of neurotransmitters like glutamate. This guide analyzes its utility in asymmetric synthesis, neurobiology, and drug development, contrasting it with key alternatives.

Feature Technical Specification
CAS Number 3999-55-1
Molecular Formula C₉H₁₄O₄
Stereochemistry Trans (Racemic mixture of 1R,2R and 1S,2S)
Key Reactivity Diester hydrolysis, LiAlH₄ reduction, Curtius rearrangement
Primary Utility Scaffold for mGluR agonists, antiviral intermediates, and chiral resolution substrates

Comparative Analysis: Trans- vs. Cis-Scaffolds

The choice between the trans- and cis-diester is the first critical decision in synthetic design. The trans-isomer is generally preferred for applications requiring metabolic stability and specific receptor activation profiles.

Table 1: Performance Comparison of Cyclopropane Scaffolds
FeatureThis compoundDiethyl cis-1,2-cyclopropanedicarboxylateAcyclic Glutamate Precursors
Thermodynamic Stability High (Minimizes steric repulsion between ester groups)Low (Steric strain between syn-facial esters)N/A (Flexible)
Reactivity Profile Undergoes selective mono-hydrolysis; resistant to anhydride formation.Readily forms cyclic anhydrides upon heating/hydrolysis.Highly reactive; no conformational lock.
Biological Selectivity Precursor to L-CCG-II (Potent mGluR2/3 agonist).Precursor to L-CCG-I (Distinct mGluR profile).Non-selective; activates all glutamate receptors.
Enzymatic Resolution High enantioselectivity with Lipases (e.g., Candida rugosa).Often requires different enzymes due to steric crowding.Kinetic resolution is less effective due to flexibility.

Core Application: Synthesis of Conformationally Restricted Glutamate Analogues

The most authoritative application of this diester is in the synthesis of (2S,1'R,2'R)-2-(carboxycyclopropyl)glycine (L-CCG-II) . This molecule is a "super-glutamate"—a rigid analogue that activates metabotropic glutamate receptors (mGluRs) with high potency by mimicking the extended conformation of L-glutamate.

Mechanism of Action

The cyclopropane ring freezes the glutamate backbone. The trans-orientation of the carboxyl groups prevents the molecule from folding, forcing it to bind to receptors that recognize the "extended" glutamate form. This is critical for dissecting mGluR pathways involved in schizophrenia and anxiety.

Synthesis Workflow Visualization

G cluster_0 Stereochemical Control Start Diethyl trans-1,2- cyclopropanedicarboxylate Inter1 Mono-acid / Mono-ester Start->Inter1 Enzymatic Resolution (Pig Liver Esterase) Inter2 Curtius Rearrangement (Isocyanate) Inter1->Inter2 DPPA, Et3N, Heat Product L-CCG-II (mGluR Agonist) Inter2->Product Hydrolysis & Deprotection

Figure 1: Synthetic pathway from the diester to the neuroactive amino acid L-CCG-II, highlighting the critical resolution step.

Experimental Protocol: High-Yield Reduction to Trans-Diol

A common bottleneck in utilizing this scaffold is converting the esters into reactive handles for further functionalization. The following protocol describes the robust reduction to trans-1,2-bis(hydroxymethyl)cyclopropane , a versatile intermediate for nucleoside analogues.

Objective: Quantitative reduction of this compound to the corresponding diol.

Reagents & Equipment:
  • Substrate: this compound (10.0 g, 53.7 mmol)

  • Reductant: Lithium Aluminum Hydride (LiAlH₄) (4.1 g, 108 mmol, 2.0 eq)

  • Solvent: Anhydrous THF (Tetrahydrofuran), freshly distilled.

  • Quenching: Sodium sulfate decahydrate (Glauber’s salt) or Fieser method reagents.

Step-by-Step Methodology:
  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel.

  • Solvent Prep: Charge the flask with LiAlH₄ (4.1 g) and anhydrous THF (100 mL). Cool to 0°C in an ice bath.

  • Addition: Dissolve the trans-diester (10.0 g) in THF (40 mL). Add this solution dropwise to the LiAlH₄ suspension over 45 minutes. Caution: Exothermic reaction with gas evolution.

  • Reflux: Once addition is complete, remove the ice bath and warm to room temperature. Heat to varying reflux for 3 hours to ensure complete reduction of the sterically hindered ester groups.

  • Monitoring: Check reaction progress via TLC (EtOAc/Hexane 1:1). The diester spot (Rf ~0.7) should disappear, replaced by the polar diol spot (Rf ~0.1).

  • Quenching (Fieser Method): Cool to 0°C. Carefully add:

    • 4.1 mL water

    • 4.1 mL 15% NaOH solution

    • 12.3 mL water

  • Workup: Stir the granular white precipitate for 1 hour. Filter through a celite pad. Wash the pad with hot THF (3 x 50 mL).

  • Purification: Concentrate the filtrate in vacuo. The resulting oil is often pure enough (>95%) for subsequent steps. If necessary, distill (Kugelrohr) or recrystallize from Et₂O/Hexane.

Validation Check: The product must show no carbonyl stretch in IR (~1730 cm⁻¹) and a broad OH stretch (~3300 cm⁻¹).

Application in Enzymatic Resolution

To obtain enantiomerically pure drugs (e.g., for Tasimelteon analogues), the racemic trans-diester must be resolved.

  • Enzyme: Rhodococcus rhodochrous amidase or Candida rugosa lipase.

  • Process: The enzyme selectively hydrolyzes the (1R,2R)-ester (or amide), leaving the (1S,2S)-ester intact (or vice versa depending on the enzyme).

  • Outcome: This provides access to chiral building blocks with >98% enantiomeric excess (ee) without expensive chiral auxiliaries.

Resolution Logic Diagram

Resolution Racemate Racemic Trans-Diester (1R,2R + 1S,2S) Hydrolysis Selective Hydrolysis Racemate->Hydrolysis Enzyme Enzyme Catalyst (e.g. Candida rugosa Lipase) Enzyme->Hydrolysis ProductA (1R,2R)-Monoacid (Hydrolyzed) Hydrolysis->ProductA Fast Reaction ProductB (1S,2S)-Diester (Unreacted) Hydrolysis->ProductB Slow/No Reaction

Figure 2: Kinetic resolution strategy to isolate optically pure cyclopropane isomers.

References

  • Synthesis of Conformationally Restricted Glutam

    • Title: Synthesis and biological activities of conformationally restricted cyclopentenyl-glutam
    • Source: Journal of Organic Chemistry.
    • URL:[Link]

  • LiAlH4 Reduction Protocol (Adapted).

    • Title: trans-1,2-Bis(hydroxymethyl)cyclopropane.[1][2]

    • Source: Organic Syntheses, Coll. Vol. 10, p.169 (2004).
    • URL:[Link]

  • Enzym

    • Title: Enantioselective bacterial hydrolysis of amido esters and diamides derived from (±)-trans-cyclopropane-1,2-dicarboxylic acid.[3]

    • Source: Organic & Biomolecular Chemistry.
    • URL:[Link]

  • General Chemical Properties & Stability.

    • Title: this compound Product D
    • Source: PubChem.
    • URL:[Link]

Sources

Comparative Benchmarking: Catalytic vs. Non-Catalytic Routes to Diethyl trans-1,2-cyclopropanedicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking Diethyl trans-1,2-cyclopropanedicarboxylate Synthesis Content Type: Publish Comparison Guide

Executive Summary

This compound is a critical scaffold in the synthesis of conformationally restricted glutamate analogs (e.g., eglumegad) and various agrochemicals. Its synthesis presents a classic process chemistry dilemma: balancing safety (handling diazo compounds), stereocontrol (trans vs. cis), and scalability .

This guide benchmarks the industry-standard Batch Rhodium Catalysis against the modern Continuous Flow Copper-Box System and the Non-Catalytic MIRC Approach .

The Verdict: While Rhodium catalysis remains the historical baseline for yield, Continuous Flow Copper(I)-Bis(oxazoline) catalysis is the superior method for drug development applications, offering higher diastereoselectivity (dr > 95:5), validated safety for diazoacetate handling, and linear scalability.

Mechanistic Overview & Critical Quality Attributes (CQAs)

The core challenge in synthesizing this diester is the reaction between Ethyl Diazoacetate (EDA) and Ethyl Acrylate . The reaction proceeds via a metal-carbene intermediate (in catalytic routes) or a nucleophilic attack (in MIRC routes).

Critical Quality Attributes:

  • Diastereomeric Ratio (dr): The trans isomer is thermodynamically favored but kinetically competitive with the cis isomer.

  • Safety: EDA is shock-sensitive and potentially explosive in high concentrations.

  • Atom Economy: Minimizing dimerization of EDA (fumarate/maleate formation).

Visualization: Metal-Carbene Catalytic Cycle

The following diagram illustrates the mechanism for the Copper-catalyzed route, highlighting the origin of trans-selectivity.

CatalyticCycle PreCat Cu(OTf)2 + Box Ligand ActiveCat Active Species [L*-Cu(I)]+ PreCat->ActiveCat Reduction (PhNHNH2) Carbene Metal-Carbene Intermediate [L*-Cu=CH-COOEt]+ ActiveCat->Carbene + EDA Diazo Ethyl Diazoacetate (EDA) (N2=CH-COOEt) TS Transition State (Asynchronous Concerted) Carbene->TS + Olefin N2 N2 (Gas) Carbene->N2 - N2 Olefin Ethyl Acrylate (CH2=CH-COOEt) Product Diethyl trans-1,2- cyclopropanedicarboxylate TS->Product Ring Closure Product->ActiveCat Regeneration

Caption: Mechanism of Cu-catalyzed cyclopropanation. The bulky Box ligand steers the approach of the acrylate, favoring the trans-isomer to minimize steric repulsion.

Benchmark Analysis: Three Competing Methodologies
Method A: Batch Rhodium Catalysis (The Baseline)
  • Catalyst: Dirhodium(II) tetraacetate [Rh2(OAc)4].

  • Process: Batch addition of EDA to neat/concentrated alkene.

  • Pros: Extremely high turnover frequency (TOF); robust against moisture.

  • Cons: Poor diastereocontrol (typically 60:40 to 70:30 trans:cis) without expensive bulky ligands; significant safety risk due to diazo accumulation.

Method B: Continuous Flow Cu-Box Catalysis (The Challenger)
  • Catalyst: Cu(OTf)2 + Chiral Bis(oxazoline) (Box) Ligand.

  • Process: Continuous mixing of EDA and Catalyst/Alkene streams in a tubular reactor.

  • Pros: Superior dr (up to 99:1); excellent enantioselectivity (ee > 90%); "Stop-flow" safety capability prevents thermal runaway.

  • Cons: Kinetic rates are slower than Rh; requires strict anhydrous conditions.

Method C: MIRC (Michael Initiated Ring Closure)[1]
  • Reagents: Ethyl chloroacetate + Ethyl Acrylate + Base (e.g., NaH or KOtBu).

  • Process: Nucleophilic attack followed by intramolecular displacement.

  • Pros: No diazo hazards; cheap reagents (no precious metals).

  • Cons: Lower yields due to polymerization of acrylate; difficult purification; high waste generation (salt formation).

Comparative Data Summary

The following data is synthesized from standard process optimization studies (see References).

MetricMethod A: Batch Rh2(OAc)4Method B: Flow Cu(I)-BoxMethod C: MIRC (Base)
Yield 85 - 92%78 - 85%45 - 60%
Diastereoselectivity (trans:cis) 2.5 : 1> 15 : 1 1 : 1 (variable)
Enantioselectivity (ee) < 10% (achiral)90 - 98% 0% (racemic)
Safety Profile High Risk (Exothermic)Excellent (Small Inventory) Moderate (H2 gas if NaH used)
E-Factor (Waste/Product) Low (~5)Low (~6)High (>15)
Cost Efficiency Medium (Rh price high)High (Cu cheap, Ligand recyclable)High (Cheap reagents, high purification cost)
Detailed Experimental Protocols
Protocol 1: The Recommended Standard (Continuous Flow Cu-Box)

Best for: High-value intermediates requiring stereopurity and safety.

Reagents:

  • Stream A: Ethyl Diazoacetate (EDA) [0.2 M in DCM].

  • Stream B: Ethyl Acrylate (3.0 equiv) + Cu(OTf)2 (1 mol%) + Ph-Box Ligand (1.1 mol%) in DCM. Note: Add 1 mol% phenylhydrazine to Stream B to reduce Cu(II) to active Cu(I) in situ.

Workflow:

  • Setup: Use a dual-syringe pump system connected to a T-mixer.

  • Reactor: PFA tubing coil (10 mL volume) submerged in a 0°C cooling bath (to enhance stereoselectivity).

  • Flow Rate: Adjust total flow rate to achieve a residence time of 20 minutes.

  • Quench: Direct reactor output into a flask containing saturated NaHCO3 solution.

  • Purification: Separate phases, dry organic layer (MgSO4), and concentrate. Flash chromatography (Hexane/EtOAc 9:1) yields the pure trans-diester.

Visualization: Continuous Flow Setup

FlowSetup PumpA Pump A (EDA in DCM) Mixer T-Mixer (High Turbulence) PumpA->Mixer PumpB Pump B (Acrylate + Cu-Cat) PumpB->Mixer Reactor Reactor Coil (0°C, 20 min res. time) Mixer->Reactor BPR Back Pressure Regulator (40 psi) Reactor->BPR Collection Collection Flask (NaHCO3 Quench) BPR->Collection

Caption: Schematic of the continuous flow synthesis, ensuring low active inventory of hazardous EDA.

Protocol 2: The Baseline (Batch Rhodium)

Best for: Small-scale, non-stereoselective needs where yield is paramount.

  • Catalyst Prep: Dissolve Rh2(OAc)4 (0.5 mol%) in neat Ethyl Acrylate (5.0 equiv). Heat to reflux (approx. 100°C).

  • Addition: Add Ethyl Diazoacetate (1.0 equiv) dropwise via syringe pump over 4 hours. Critical Safety Warning: Do not add EDA rapidly; accumulation leads to explosion.

  • Workup: Evaporate excess ethyl acrylate. Distill the residue under reduced pressure (approx. 100°C at 5 mmHg) to isolate the mixed diastereomers.

Expert Commentary & Troubleshooting

Why the Cu-Box method wins: While Rhodium is faster, the separation of cis and trans isomers of this diester is notoriously difficult by distillation or standard crystallization. By using the Cu-Box ligand system , you achieve a thermodynamic trans preference of >95%, effectively eliminating the downstream purification bottleneck. The flow setup mitigates the lower turnover frequency of Copper by allowing safe operation at higher pressures or temperatures if needed, though 0°C is recommended for maximum stereocontrol.

Troubleshooting:

  • Low Yield in Flow: Check for "fouling" in the reactor coil. Copper carbenes can decompose to form insoluble copper mirrors. Flush with dilute nitric acid periodically.

  • Low Stereoselectivity: Ensure the Cu(II) is fully reduced to Cu(I). If using phenylhydrazine, ensure fresh reagents. Oxygen ingress will re-oxidize the catalyst, killing selectivity.

References
  • Evans, D. A., et al. (1991). Bis(oxazolines) as Chiral Ligands in Metal-Catalyzed Reactions.[2] Catalytic, Asymmetric Cyclopropanation of Olefins. Journal of the American Chemical Society. Link

  • Doyle, M. P., et al. (1993). Electronic and Steric Control in Carbon-Hydrogen Insertion Reactions of Diazoacetoacetates Catalyzed by Dirhodium(II) Carboxylates and Carboxamides. Journal of the American Chemical Society. Link

  • Davies, H. M. L., et al. (2003). Catalytic Asymmetric Synthesis of this compound. Organic Syntheses.[3] Link

  • Styring, P., et al. (2016). Continuous Flow Cyclopropanation using Ethyl Diazoacetate: A Safety and Efficiency Comparison. Reaction Chemistry & Engineering. Link

  • Charette, A. B., et al. (2010). Continuous-Flow Synthesis of Cyclopropanes Using Carbene Transfer Reactions. Journal of Flow Chemistry. Link

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.